Product packaging for m-Chlorocumene(Cat. No.:CAS No. 7073-93-0)

m-Chlorocumene

Cat. No.: B1618335
CAS No.: 7073-93-0
M. Wt: 154.63 g/mol
InChI Key: MCGSDKVOKTWDRB-UHFFFAOYSA-N
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Description

M-Chlorocumene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl B1618335 m-Chlorocumene CAS No. 7073-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-propan-2-ylbenzene
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InChI

InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSDKVOKTWDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064560
Record name m-Chlorocumene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7073-93-0
Record name 1-Chloro-3-(1-methylethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(1-methylethyl)-
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Record name Benzene, 1-chloro-3-(1-methylethyl)-
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Record name m-Chlorocumene
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Record name m-chlorocumene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of m-Chlorocumene (1-chloro-3-(1-methylethyl)benzene). The information is curated for professionals in research and development, offering precise data and standardized experimental methodologies.

Core Physical Properties of this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1] It is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is soluble in organic solvents but has limited solubility in water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound:

PropertyValueUnits
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.637 g/mol
Density 1.021g/cm³
Boiling Point 179.6°C at 760 mmHg
Refractive Index 1.51
Flash Point 70.6°C
Vapor Pressure 1.26mmHg at 25°C

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of liquid organic compounds like this compound are outlined below. These are generalized standard methods and are representative of the techniques used to obtain the data presented.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer and heated gently and uniformly in a Thiele tube containing a high-boiling point oil.[2]

  • As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

  • The container is filled with a known volume of the liquid sample.

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.

Apparatus:

  • Abbe refractometer

  • Dropper

  • Constant temperature water bath

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus.

  • The compensator is adjusted to remove any color fringe.

  • The position of the boundary line on the scale is read to obtain the refractive index.[3]

  • The measurement is typically carried out at a standard temperature, often 20°C, maintained by circulating water from a constant temperature bath.

Determination of Flash Point (Closed-Cup Method)

The closed-cup method is used to determine the lowest temperature at which the vapors of a liquid will ignite.

Apparatus:

  • Pensky-Martens or similar closed-cup flash point tester

  • Heat source

  • Ignition source (e.g., a small flame or spark)

Procedure:

  • The sample is placed in the test cup of the apparatus.

  • The lid is closed, and the sample is heated at a slow, constant rate.

  • At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][5]

Determination of Vapor Pressure (Static Method)

The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid.

Apparatus:

  • A vacuum-tight apparatus with a sample container

  • Pressure transducer or manometer

  • Temperature control system

Procedure:

  • The liquid sample is placed in the container and thoroughly degassed to remove any dissolved air.

  • The apparatus is evacuated to a high vacuum.

  • The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.

  • The pressure of the vapor in the headspace above the liquid is measured directly using a pressure transducer or manometer. This pressure is the vapor pressure of the liquid at that temperature.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these relationships.

G cluster_molecular Molecular Properties cluster_bulk Bulk Physical Properties Molecular_Weight Molecular Weight Density Density Molecular_Weight->Density Boiling_Point Boiling Point Molecular_Weight->Boiling_Point Vapor_Pressure Vapor Pressure Molecular_Weight->Vapor_Pressure Molecular_Formula Molecular Formula Molecular_Formula->Molecular_Weight Refractive_Index Refractive Index Density->Refractive_Index often correlated Boiling_Point->Vapor_Pressure inversely related Flash_Point Flash Point Vapor_Pressure->Flash_Point influences

References

An In-depth Technical Guide to m-Chlorocumene: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Chlorocumene, a halogenated aromatic hydrocarbon with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, a theoretical synthesis protocol, and general analytical methodologies.

Chemical Structure and IUPAC Name

This compound, a chlorinated derivative of cumene, is structurally characterized by a benzene ring substituted with a chlorine atom and an isopropyl group at the meta (1 and 3) positions.[1] Its systematic IUPAC name is 1-chloro-3-(propan-2-yl)benzene .

The chemical structure is as follows:

Chemical Formula: C₉H₁₁Cl

CAS Number: 7073-93-0

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 154.64 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Density 1.021 g/cm³
Boiling Point 179.6 °C at 760 mmHg
Flash Point 70.6 °C
Vapor Pressure 1.26 mmHg at 25 °C
Solubility Soluble in organic solvents, limited solubility in water[1]
LogP 3.93[1]

Synthesis of this compound: A Theoretical Protocol

The synthesis of this compound from benzene is a multi-step process that requires careful control of regioselectivity. Since both the chloro and isopropyl groups are ortho-, para-directing, a meta-directing group must be utilized during the synthesis and subsequently converted or removed. A common theoretical approach involves the following key transformations:

  • Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone. The acyl group is a meta-director, which is crucial for the subsequent chlorination step.

  • Chlorination of Propiophenone: The intermediate, propiophenone, is then chlorinated using chlorine gas (Cl₂) and a catalyst like iron(III) chloride (FeCl₃). The meta-directing effect of the ketone group directs the chlorine atom to the 3-position on the benzene ring, yielding 3-chloropropiophenone.

  • Clemmensen or Wolff-Kishner Reduction: Finally, the carbonyl group of 3-chloropropiophenone is reduced to a methylene group to form the desired product, this compound. This can be achieved through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

The overall synthetic workflow is depicted in the diagram below.

G Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. Propionyl chloride, AlCl₃ (Friedel-Crafts Acylation) m_Chloropropiophenone 3-Chloropropiophenone Propiophenone->m_Chloropropiophenone 2. Cl₂, FeCl₃ (Chlorination) m_Chlorocumene This compound m_Chloropropiophenone->m_Chlorocumene 3. Zn(Hg), HCl (Clemmensen Reduction) G Start Starting Material: Benzene Acylation Friedel-Crafts Acylation: Introduce a meta-directing group Start->Acylation Chlorination Electrophilic Aromatic Substitution: Chlorinate at the meta position Acylation->Chlorination Reduction Carbonyl Reduction: Convert the meta-directing group to the desired alkyl group Chlorination->Reduction Product Final Product: This compound Reduction->Product

References

An In-depth Technical Guide to the Synthesis of m-Chlorocumene from Cumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of m-chlorocumene, a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Direct chlorination of cumene predominantly yields ortho- and para-isomers due to the ortho-, para-directing nature of the isopropyl group. Therefore, this document focuses on multi-step synthetic pathways that enable the selective formation of the meta-isomer. Three primary routes, starting from toluene, benzene via nitration, and benzene via acylation, are presented with detailed experimental protocols, quantitative data, and mechanistic diagrams. This guide is intended to be a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 1-chloro-3-isopropylbenzene, is an aromatic organic compound with the chemical formula C₉H₁₁Cl.[1] Its structure, featuring a chlorine atom at the meta position relative to the isopropyl group, makes it a key building block in the synthesis of more complex molecules. The inherent directing effects of the isopropyl substituent on the benzene ring make the direct synthesis of the meta-isomer challenging. This guide explores robust and selective multi-step syntheses to overcome this challenge.

Synthetic Pathways

Three principal synthetic routes for the preparation of this compound are detailed below. Each pathway has been selected for its potential to deliver the target molecule with high regioselectivity.

Synthesis from Toluene

This pathway leverages the meta-directing effect of the carboxylic acid group, which is introduced through the oxidation of toluene.

Logical Workflow for Synthesis from Toluene

Toluene Toluene BenzoicAcid Benzoic Acid Toluene->BenzoicAcid Oxidation mChloroBenzoicAcid 3-Chlorobenzoic Acid BenzoicAcid->mChloroBenzoicAcid Chlorination Methyl_m_Chlorobenzoate Methyl 3-chlorobenzoate mChloroBenzoicAcid->Methyl_m_Chlorobenzoate Esterification TertiaryAlcohol 2-(3-chlorophenyl)propan-2-ol Methyl_m_Chlorobenzoate->TertiaryAlcohol Grignard Reaction mChlorocumene This compound TertiaryAlcohol->mChlorocumene Reduction

Caption: Synthetic route to this compound starting from toluene.

Experimental Protocols:

  • Step 1: Oxidation of Toluene to Benzoic Acid

    • Procedure: In a large Erlenmeyer flask, add 300 mL of water, 50 mL of toluene, and 50 g of potassium permanganate.[2] Set up a reflux condenser and heat the mixture to reflux. Continue refluxing for 4 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[2] A brown precipitate of manganese dioxide will form.[2]

    • Work-up and Purification: Filter the hot mixture to remove the manganese dioxide.[2] Transfer the filtrate to a separatory funnel and separate the aqueous layer, which contains potassium benzoate.[2] Cool the aqueous layer and acidify with concentrated hydrochloric acid until no more precipitate forms.[2] Filter the precipitated benzoic acid and recrystallize from hot water to obtain pure benzoic acid.[2] A typical yield is around 63%.[2]

  • Step 2: meta-Chlorination of Benzoic Acid

    • Procedure: To a solution of benzoic acid in a suitable solvent, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature. The reaction is an electrophilic aromatic substitution where the carboxylic acid group directs the chlorination to the meta position.

    • Work-up and Purification: After the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent. Wash the organic layer with a solution of sodium bicarbonate to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 3-chlorobenzoic acid.

  • Step 3: Esterification to Methyl 3-chlorobenzoate

    • Procedure: Dissolve 3-chlorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for several hours.

    • Work-up and Purification: After cooling, neutralize the excess acid with a mild base. Remove the excess methanol by distillation. Extract the methyl 3-chlorobenzoate with a suitable organic solvent, wash with water, and dry over anhydrous sodium sulfate. Purify the product by distillation under reduced pressure.

  • Step 4: Grignard Reaction to form 2-(3-chlorophenyl)propan-2-ol

    • Procedure: Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether. To this solution, add a solution of methyl 3-chlorobenzoate in anhydrous ether dropwise at a rate that maintains a gentle reflux. The Grignard reagent will add to the ester twice to form the tertiary alcohol.

    • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude tertiary alcohol.

  • Step 5: Reduction of 2-(3-chlorophenyl)propan-2-ol to this compound

    • Procedure: A two-step protocol is effective for the reduction of tertiary benzylic alcohols.[3] First, activate the alcohol by treating it with neat thionyl chloride (2.5 equivalents) at 0 °C for two hours.[3] Remove the residual thionyl chloride in vacuo at 0 °C.[3] The resulting tertiary benzylic chloride is then reacted with trimethylaluminum to afford the final product.[3] Alternatively, a biphasic system using hydriodic acid and red phosphorus in a toluene-water medium can be employed to reduce the benzylic alcohol to the corresponding hydrocarbon.[4]

Synthesis from Benzene via Nitration

This route introduces a meta-directing nitro group onto the benzene ring, which is later converted to the desired chloro substituent.

Reaction Pathway for Synthesis from Benzene via Nitration

Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration m_Nitrocumene 3-Nitrocumene Nitrobenzene->m_Nitrocumene Friedel-Crafts Alkylation m_Cumidine 3-Cumidine m_Nitrocumene->m_Cumidine Reduction DiazoniumSalt Diazonium Salt m_Cumidine->DiazoniumSalt Diazotization m_Chlorocumene This compound DiazoniumSalt->m_Chlorocumene Sandmeyer Reaction Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation m_Chloropropiophenone 3-Chloropropiophenone Propiophenone->m_Chloropropiophenone Chlorination m_Chlorocumene This compound m_Chloropropiophenone->m_Chlorocumene Clemmensen Reduction

References

An In-depth Technical Guide to the Multi-step Synthesis of m-Chlorocumene from Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of m-Chlorocumene, a valuable intermediate in the production of various pharmaceuticals and agrochemicals, starting from the fundamental aromatic hydrocarbon, benzene. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and reaction mechanisms.

Overview of the Synthetic Pathway

The synthesis of this compound from benzene is a four-step process that involves key organic transformations. The sequence begins with the Friedel-Crafts alkylation of benzene to produce cumene. This is followed by the nitration of cumene, a critical step that introduces a nitro group onto the aromatic ring. Subsequently, the nitro group is reduced to an amino group, yielding m-cumidine. The synthesis concludes with a Sandmeyer reaction to replace the amino group with a chlorine atom, affording the final product, this compound. A significant challenge in this synthesis is the regioselectivity of the nitration step, which predominantly yields ortho and para isomers.

Synthesis_Pathway Benzene Benzene Cumene Cumene Benzene->Cumene Friedel-Crafts Alkylation m_Nitrocumene m-Nitrocumene Cumene->m_Nitrocumene Nitration m_Cumidine m-Cumidine m_Nitrocumene->m_Cumidine Reduction m_Chlorocumene This compound m_Cumidine->m_Chlorocumene Sandmeyer Reaction

Caption: Overall synthetic pathway for this compound from benzene.

Step 1: Friedel-Crafts Alkylation of Benzene to Cumene

The initial step involves the electrophilic substitution of a proton on the benzene ring with an isopropyl group. This is typically achieved through the reaction of benzene with propene in the presence of a Lewis acid catalyst.

Experimental Protocol
  • Catalyst Preparation: A slurry of anhydrous aluminum chloride (AlCl₃) in dry benzene is prepared in a reaction vessel equipped with a stirrer, a cooling system, and a gas inlet.

  • Reaction: Propene gas is bubbled through the stirred benzene-catalyst mixture. The reaction is exothermic and the temperature is maintained between 30-50°C using external cooling.

  • Quenching: After the desired conversion is achieved, the reaction mixture is quenched by carefully adding it to cold water to deactivate the catalyst.

  • Work-up and Purification: The organic layer is separated, washed with dilute sodium hydroxide solution and then with water to remove any acidic byproducts. The crude cumene is then purified by fractional distillation.

Quantitative Data
ParameterValue
Reactants Benzene, Propene
Catalyst Aluminum Chloride (AlCl₃)
Reaction Temperature 30-50°C
Pressure Atmospheric
Benzene:Propene Ratio 3:1 (molar)
Typical Yield >95%
Purity of Product >99% after distillation

Step 2: Nitration of Cumene to m-Nitrocumene

The nitration of cumene is a challenging step due to the ortho- and para-directing nature of the isopropyl group. Standard nitration conditions produce a mixture of isomers, with the desired meta isomer being a minor component.

Experimental Protocol
  • Nitrating Mixture Preparation: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

  • Reaction: Cumene is slowly added to the chilled nitrating mixture with vigorous stirring, maintaining the temperature between 0-10°C.

  • Reaction Time: The reaction is allowed to proceed for 1-2 hours at this temperature.

  • Work-up: The reaction mixture is then poured onto crushed ice, and the organic layer is separated.

  • Purification: The organic layer is washed with water, followed by a dilute sodium bicarbonate solution, and then again with water. The crude product is dried over anhydrous magnesium sulfate. The isomeric mixture is then separated by fractional distillation under reduced pressure.

Quantitative Data and Isomer Distribution
ParameterValue
Reactants Cumene, Nitric Acid, Sulfuric Acid
Reaction Temperature 0-10°C
Overall Yield of Nitrocumenes ~95%
Isomer Distribution
p-Nitrocumene65-70%
o-Nitrocumene25-30%
m-Nitrocumene1-5% [1]

Note: The low yield of the meta isomer is a significant drawback of this synthetic route. Extensive and efficient fractional distillation is required to isolate the m-nitrocumene.

Step 3: Reduction of m-Nitrocumene to m-Cumidine

The nitro group of m-nitrocumene is reduced to an amino group to form m-cumidine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol
  • Reaction Setup: m-Nitrocumene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure reactor (autoclave). A catalytic amount of Raney nickel or palladium on carbon (Pd/C) is added.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas. The mixture is stirred and heated.

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude m-cumidine.

  • Purification: The product can be further purified by vacuum distillation.

Quantitative Data
ParameterValue
Reactant m-Nitrocumene
Reducing Agent Hydrogen Gas (H₂)
Catalyst Raney Nickel or Pd/C
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 50-100 psi
Reaction Temperature 50-80°C
Typical Yield >90%

Step 4: Sandmeyer Reaction of m-Cumidine to this compound

The final step is the conversion of the amino group of m-cumidine to a chlorine atom via the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then treated with a copper(I) chloride solution.

Experimental Protocol
  • Diazotization: m-Cumidine is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature below 5°C.

  • Preparation of Copper(I) Chloride: A solution of copper(I) chloride (CuCl) is prepared by reacting copper(II) sulfate with sodium chloride and a reducing agent like sodium sulfite. The precipitate of CuCl is then dissolved in concentrated hydrochloric acid.

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the prepared CuCl solution. Nitrogen gas evolution is observed.

  • Work-up and Purification: The reaction mixture is heated to complete the reaction, and then the product is isolated by steam distillation. The organic layer of the distillate is separated, washed, dried, and purified by fractional distillation.

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction m-Cumidine m-Cumidine (Ar-NH2) Diazonium_Salt m-Cumyl Diazonium Salt (Ar-N2+) m-Cumidine->Diazonium_Salt NaNO2, HCl 0-5°C Intermediate_Complex [Ar-N2]+[CuCl2]- Diazonium_Salt->Intermediate_Complex CuCl This compound This compound (Ar-Cl) Intermediate_Complex->this compound Decomposition N2 N2 gas Intermediate_Complex->N2

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Quantitative Data
ParameterValue
Reactant m-Cumidine
Reagents Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride
Diazotization Temperature 0-5°C
Sandmeyer Reaction Temp. Room temperature, then heated
Typical Yield 70-80%

Safety Considerations

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated acids (Nitric and Sulfuric) are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Nitrated organic compounds can be explosive, especially if impurities are present. They should be handled with care and not subjected to shock or high temperatures.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should be performed in a properly rated pressure vessel with appropriate safety features.

This guide provides a detailed framework for the synthesis of this compound from benzene. Researchers and professionals should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to m-Chlorocumene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of m-chlorocumene (1-chloro-3-isopropylbenzene), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details the key physical and chemical properties of this compound, outlines its primary synthesis methodologies with relevant experimental insights, and discusses its reactivity and role as a precursor in various chemical transformations. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical data.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₁₁Cl.[1][2] It is a chlorinated derivative of cumene where the chlorine atom is substituted at the meta position of the benzene ring.[1] This specific substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. Its physical form is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] While soluble in common organic solvents, its solubility in water is limited.[1]

The strategic importance of this compound lies in its function as a chemical intermediate. The presence of the chlorine atom and the isopropyl group on the aromatic ring allows for a variety of chemical modifications. The chlorine atom can be a leaving group in nucleophilic substitution reactions or a directing group in electrophilic aromatic substitutions, while the isopropyl group can influence the steric and electronic properties of the molecule and its derivatives. These features make this compound a key starting material in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

This guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on providing practical and technical information for laboratory and industrial applications.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

PropertyValueReference(s)
IUPAC Name 1-chloro-3-propan-2-ylbenzene[2]
Synonyms 3-Chloroisopropylbenzene, m-Chloroisopropylbenzene[2]
CAS Number 7073-93-0[2]
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.63 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Density 1.021 g/cm³
Boiling Point 179.6 °C at 760 mmHg
Flash Point 70.6 °C
Vapor Pressure 1.26 mmHg at 25 °C
Refractive Index 1.51
Solubility Soluble in organic solvents, limited solubility in water[1]
Enthalpy of Reaction (ΔrH°) -3.35 ± 0.84 kJ/mol (liquid phase)[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the aromatic and isopropyl protons. The aromatic protons typically appear in the downfield region between 6.5 and 8.0 ppm.[1] The protons at the H-2 and H-6 positions are expected around 7.2-7.4 ppm, the H-4 proton around 7.0-7.3 ppm, and the H-5 proton around 7.1-7.4 ppm.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. The aromatic carbons resonate in the range of 110-160 ppm, with the quaternary carbons (C-1 and C-3) appearing further downfield (around 140-150 ppm) compared to the CH carbons (around 125-135 ppm).[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[1] Aromatic C=C stretching bands appear around 1500-1600 cm⁻¹.[1] The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, providing evidence for the chlorine substituent.[1] The meta-substitution pattern can also be identified through specific out-of-plane C-H bending modes.[1]

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of the chlorine atom with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M+ peak will be observed.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the starting materials, desired purity, and scale of the reaction. The primary methods include direct chlorination of cumene, Friedel-Crafts alkylation, and multi-step synthesis from other precursors.

Direct Chlorination of Cumene

Direct chlorination of cumene (isopropylbenzene) is a straightforward approach to produce chlorocumenes. This reaction typically involves treating cumene with a chlorinating agent, such as chlorine gas, in the presence of a catalyst or under UV irradiation.

Reaction: C₆H₅CH(CH₃)₂ + Cl₂ → C₆H₄ClCH(CH₃)₂ + HCl

However, this method generally produces a mixture of ortho-, meta-, and para-isomers, with the ortho and para isomers being the major products due to the ortho-, para-directing nature of the isopropyl group. Achieving a high yield of the meta-isomer through direct chlorination is challenging and often requires specific catalysts and reaction conditions to control the regioselectivity. The separation of the desired m-isomer from the product mixture can also be a significant challenge.

Experimental Protocol (General): A detailed experimental protocol for the selective synthesis of this compound via direct chlorination is not readily available in the literature, as this method typically favors the formation of ortho and para isomers. However, a general procedure would involve:

  • Charging a reaction vessel with cumene and a suitable catalyst (e.g., a specific zeolite or Lewis acid).

  • Purging the system with an inert gas.

  • Introducing chlorine gas at a controlled rate while maintaining a specific reaction temperature.

  • Monitoring the reaction progress by techniques like gas chromatography (GC).

  • Upon completion, quenching the reaction and neutralizing any acidic byproducts.

  • Separating the product mixture, which would require advanced techniques like fractional distillation or chromatography to isolate the this compound.

Friedel-Crafts Alkylation Routes

Friedel-Crafts reactions offer more controlled, albeit multi-step, pathways to this compound. These routes typically involve introducing the functional groups in a sequence that favors the desired meta-substitution pattern.

One theoretical pathway starting from benzene involves the following sequence of reactions:

  • Nitration of Benzene: Benzene is nitrated to nitrobenzene using a mixture of concentrated nitric and sulfuric acids. The nitro group is a meta-director.

  • Friedel-Crafts Alkylation of Nitrobenzene: Nitrobenzene is then alkylated with an isopropyl halide (e.g., isopropyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The isopropyl group is directed to the meta position by the nitro group.

  • Reduction of the Nitro Group: The nitro group of m-nitrocumene is reduced to an amino group to form m-isopropylaniline.

  • Sandmeyer Reaction: The amino group is then converted to a chlorine atom via a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) chloride solution.

Logical Relationship of Synthesis from Benzene:

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration m_Nitrocumene m-Nitrocumene Nitrobenzene->m_Nitrocumene Friedel-Crafts Alkylation m_Isopropylaniline m-Isopropylaniline m_Nitrocumene->m_Isopropylaniline Reduction m_Chlorocumene This compound m_Isopropylaniline->m_Chlorocumene Sandmeyer Reaction

Synthesis pathway of this compound from Benzene.
Multi-step Synthesis from Benzoic Acid

Another versatile approach to synthesize this compound starts from benzoic acid. This method takes advantage of the meta-directing effect of the carboxylic acid group.

  • Meta-Chlorination of Benzoic Acid: Benzoic acid is chlorinated at the meta position to yield 3-chlorobenzoic acid.

  • Esterification: The 3-chlorobenzoic acid is then esterified, for example with methanol, to form methyl 3-chlorobenzoate.

  • Grignard Reaction: The ester is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, 2-(3-chlorophenyl)propan-2-ol.

  • Reduction: The tertiary alcohol is finally reduced to this compound.

Experimental Workflow for Synthesis from Benzoic Acid:

G cluster_0 Synthesis Steps start Start: Benzoic Acid step1 Meta-Chlorination start->step1 step2 Esterification step1->step2 step3 Grignard Reaction step2->step3 step4 Reduction step3->step4 end End: This compound step4->end

Workflow for the synthesis of this compound from Benzoic Acid.

Chemical Reactivity and Applications

The chemical reactivity of this compound is governed by the interplay of the chlorine atom, the isopropyl group, and the aromatic ring. This reactivity makes it a valuable intermediate in the synthesis of a variety of fine chemicals.

Electrophilic Aromatic Substitution

The chlorine atom is a deactivating but ortho-, para-directing group, while the isopropyl group is an activating and also ortho-, para-directing group. In this compound, the positions ortho and para to the isopropyl group (positions 2, 4, and 6) and the positions ortho and para to the chlorine atom (positions 2, 4, and 6) are activated. The substitution pattern in electrophilic aromatic substitution reactions will therefore be influenced by the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be replaced by other nucleophiles under certain conditions, although this is generally less facile than in aliphatic systems.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 3-isopropylphenylmagnesium chloride, by reacting it with magnesium metal in an ethereal solvent. This Grignard reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds, making it a key intermediate in the synthesis of more complex molecules.

Experimental Protocol for Grignard Reagent Formation (General):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

  • Magnesium Activation: Magnesium turnings are placed in the flask, and a small crystal of iodine is often added to activate the magnesium surface.

  • Reaction Initiation: A small amount of a solution of this compound in anhydrous ether is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of reflux.

  • Addition of this compound: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is typically refluxed for a short period to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Applications in Drug Development and Agrochemicals

This compound and its derivatives are important precursors in the synthesis of various biologically active compounds. The 3-isopropylphenyl moiety is a structural motif found in some pharmaceutical and agrochemical compounds. The ability to introduce this group via this compound makes it a valuable starting material for medicinal and agricultural chemists.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is a combustible liquid and can be irritating to the skin and eyes.[1] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a key chemical intermediate with a unique set of properties that make it highly valuable in the field of organic synthesis. Its specific substitution pattern allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. While direct synthesis methods often lead to isomeric mixtures, multi-step routes provide a more controlled approach to obtaining the desired meta-isomer. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a comprehensive overview of these aspects, aiming to serve as a valuable technical resource for professionals in the chemical sciences.

References

The Solubility Profile of m-Chlorocumene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-Chlorocumene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides data for the closely related compound, cumene, as a practical reference. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is outlined to empower researchers to generate specific data for their applications.

Introduction to this compound

This compound (1-chloro-3-(1-methylethyl)benzene) is a chlorinated aromatic hydrocarbon. Its structure, featuring a nonpolar isopropylbenzene core and a moderately polar chlorine substituent, governs its solubility behavior. Understanding its solubility is critical for a range of applications, including its use as a synthetic intermediate, in process chemistry, and for toxicological and environmental fate studies.

Solubility of this compound: Qualitative Overview

Published data consistently indicates that this compound is soluble in a wide array of common organic solvents but possesses limited solubility in water.[1] This is expected based on the "like dissolves like" principle, where the predominantly nonpolar nature of this compound favors miscibility with other nonpolar or moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
AlcoholsSoluble
EthersSoluble
KetonesSoluble
Aromatic HydrocarbonsSoluble
Halogenated SolventsSoluble
Aliphatic HydrocarbonsSoluble
WaterLimited Solubility/Insoluble

Solubility of Cumene: A Reference for this compound

Cumene (isopropylbenzene) is the parent hydrocarbon of this compound. Its solubility profile provides a valuable point of reference. While the chlorine atom in this compound introduces a slight increase in polarity, the overall solubility behavior in organic solvents is expected to be very similar to that of cumene.

Table 2: Solubility of Cumene in Common Organic Solvents

SolventSolubility Description
EthanolSoluble[2][3][4][5]
Diethyl EtherSoluble[1][3][4][5]
AcetoneSoluble[2][3][4][5]
BenzeneSoluble[2][3][4][5]
TolueneExpected to be soluble/miscible
HexaneExpected to be soluble/miscible
Carbon TetrachlorideSoluble[1][3][4][5]
WaterInsoluble[1][3][4][5][6]

Experimental Protocol for Determining the Solubility of this compound

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method can be employed. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Thermostatically controlled water bath or incubator

  • Calibrated digital balance (accurate to at least 0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Calibrated pipettes and syringes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. "Excess" means adding enough this compound so that a separate, undissolved phase is clearly visible.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired experimental temperature.

    • Agitate the vials (e.g., using a shaker or by periodic vigorous shaking) for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. It is crucial that the temperature remains constant throughout this period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant experimental temperature until the undissolved this compound phase has completely separated from the saturated solvent phase. This can be achieved by gravity or, if necessary, by centrifugation at the controlled temperature.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a precise volume (e.g., 1.00 mL) or mass of the clear, saturated supernatant using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved layer.

  • Gravimetric Analysis:

    • Transfer the sampled saturated solution to a pre-weighed, clean, and dry vial.

    • Determine the mass of the vial containing the sample.

    • Carefully evaporate the solvent from the sample. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely evaporated, place the vial containing the this compound residue in a desiccator to cool to room temperature.

    • Weigh the vial with the dry residue.

  • Calculations:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

    • The solubility can then be expressed in various units, such as:

      • g/100 mL of solvent: (mass of residue / volume of sample) * 100

      • g/100 g of solvent: (mass of residue / mass of solvent in the sample) * 100

      • Molarity (mol/L): (moles of residue / volume of sample in L)

      • Mole fraction: (moles of residue) / (moles of residue + moles of solvent in the sample)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Phase Separation (Settling/Centrifugation) B->C Allow to Settle D Sampling of Saturated Supernatant C->D Careful Withdrawal E Gravimetric Analysis: Solvent Evaporation D->E Precise Measurement F Data Calculation and Reporting E->F Mass Determination

References

Spectroscopic Profile of m-Chlorocumene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for m-Chlorocumene (1-chloro-3-(propan-2-yl)benzene), a crucial intermediate in various chemical syntheses. The following sections detail its characteristic signatures in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-StrongAromatic C-H Stretch
2965-2870StrongAliphatic C-H Stretch (Isopropyl)
1600, 1575, 1475Medium-WeakAromatic C=C Bending
1465, 1385MediumAliphatic C-H Bending (Isopropyl)
810-750StrongC-H Out-of-Plane Bending (meta-disubstituted)
690±10StrongRing Bending (meta-disubstituted)
800-600StrongC-Cl Stretch

Table 1: Key Infrared Absorption Bands for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.28 - 7.08m-4HAromatic Protons (H-2, H-4, H-5, H-6)
2.91sept6.91HIsopropyl CH
1.25d6.96HIsopropyl CH₃

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
151.8C3
134.1C1
129.8C5
127.1C6
126.3C4
124.4C2
34.2Isopropyl CH
23.9Isopropyl CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃).

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
15430[M]⁺ (³⁵Cl isotope)
15610[M+2]⁺ (³⁷Cl isotope)
139100[M - CH₃]⁺
11120[M - C₃H₇]⁺
7515[C₆H₃]⁺

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

  • Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound. Characteristic absorption bands are then identified and assigned to specific molecular vibrations.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H NMR:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum where each unique carbon appears as a singlet.

    • A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated, and coupling constants are measured.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: Approximately 1 scan/second.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then examined to identify the molecular ion and major fragment ions.[4][5][6][7][8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR Liquid Film NMR NMR Spectroscopy Sample->NMR Solution in CDCl₃ MS Mass Spectrometry Sample->MS Dilute Solution IR_Data Functional Groups FTIR->IR_Data NMR_Data Molecular Structure NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

m-Chlorocumene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for m-chlorocumene (1-chloro-3-(1-methylethyl)benzene). Due to the limited availability of specific toxicological data for this compound, information from structurally similar compounds, such as 4-chlorocumene and cumene, has been included to provide a more complete assessment of potential hazards. All data derived from analogous compounds is clearly indicated.

Chemical and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.63 g/mol [2]
CAS Number 7073-93-0[2]
Appearance Colorless liquid[1]
Odor Aromatic[1]
Boiling Point 179.6 °C at 760 mmHg[3]
Flash Point 70.6 °C[3]
Density 1.021 g/cm³[3]
Vapor Pressure 1.26 mmHg at 25°C[3]
Solubility Insoluble in water, soluble in organic solvents.[1]

Hazard Identification and GHS Classification

GHS Classification (based on 4-Chlorocumene) [4]

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects

Pictograms (based on 4-Chlorocumene) [4]

  • Health Hazard

  • Irritant

Signal Word (based on 4-Chlorocumene): Danger[4]

Toxicological Information

Specific toxicological data for this compound is limited. The following table includes data for related compounds to provide an estimate of its toxicological profile.

ParameterValueSpeciesRouteSourceNotes
LD50 (Oral) 3523 mg/kgRatOral[5]Data for m-xylene, a structural analog.
LD50 (Dermal) 12126 mg/kgRabbitDermal[5]Data for m-xylene, a structural analog.
LC50 (Inhalation) 27124 mg/m³ (4 hours)RatInhalation[5]Data for p-xylene, a structural analog.

Summary of Toxicological Effects:

  • Acute Effects: Based on data for analogous compounds, acute exposure to this compound may cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness.[6] Ingestion poses a significant aspiration hazard, which can be fatal.[4]

  • Chronic Effects: Prolonged or repeated exposure to similar chlorinated hydrocarbons and aromatic solvents may lead to effects on the central nervous system, liver, and kidneys.[6][7]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, OELs for the parent compound, cumene, can be used as a reference point for occupational hygiene planning.

OrganizationLimitSource
OSHA (PEL)50 ppm (245 mg/m³) (Skin)[8]
ACGIH (TLV)50 ppm (246 mg/m³)[8]
NIOSH (REL)50 ppm (245 mg/m³) (Skin)[8]

Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize exposure and ensure a safe working environment.

Safe_Handling_Workflow cluster_receipt Receipt and Inspection cluster_storage Storage cluster_use Use in Laboratory cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect SDS_Review Review Safety Data Sheet Inspect->SDS_Review Store Store in a Cool, Dry, Well-Ventilated Area SDS_Review->Store Segregate Segregate from Incompatible Materials Store->Segregate Ground Ground Containers Segregate->Ground PPE Don Appropriate PPE Ground->PPE Ventilation Use in a Fume Hood PPE->Ventilation Handling Handle with Care to Avoid Spills Ventilation->Handling Collect Collect Waste in Labeled, Sealed Containers Handling->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Barrier®), lab coat, and closed-toe shoes.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

This compound is a combustible liquid.

PropertyRecommendation
Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
Hazardous Combustion Products May produce toxic and irritating fumes, including hydrogen chloride and carbon oxides, upon combustion.
Fire Fighting Procedures Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the spill using inert absorbent materials (e.g., sand, earth, vermiculite).

  • Collect: Collect the absorbed material into a sealed, labeled container for disposal.

  • Clean: Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Chlorinated hydrocarbons may be classified under RCRA waste codes such as F024 or F025.[6] Always consult with a licensed hazardous waste disposal company for proper disposal procedures.

Experimental Protocols

The following are general experimental protocols relevant to the safety assessment of chemicals like this compound. Specific protocols should be adapted based on the exact nature of the experiment and in consultation with relevant safety guidelines.

11.1. In Vitro Skin Irritation Test (OECD 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.

  • Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated overnight in an incubator.

  • Application of Test Substance: A small amount of the test substance (e.g., this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed. This is followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.

  • Classification: A substance is classified as an irritant if the cell viability is below a certain threshold (e.g., ≤ 50%).

11.2. Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.

  • Main Study: Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for each subsequent animal depends on the outcome for the previously dosed animal.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed outcomes at different dose levels.

Logical Relationships in Hazard Management

Effective management of the hazards associated with this compound involves a hierarchical approach to controls.

Hazard_Management_Hierarchy Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less volatile solvent) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles) Administrative->PPE

Caption: Hierarchy of controls for managing chemical hazards.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for m-Chlorocumene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for m-Chlorocumene, complete with detailed experimental protocols and a thorough breakdown of the theoretical yield calculation. The presented methodology is designed to offer a clear and reproducible framework for the synthesis of this important chemical intermediate.

Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of this compound.

CompoundChemical FormulaMolar Mass ( g/mol )
BenzeneC₆H₆78.11
2-ChloropropaneC₃H₇Cl78.54
Aluminum ChlorideAlCl₃133.34
CumeneC₉H₁₂120.19
Nitric AcidHNO₃63.01
Sulfuric AcidH₂SO₄98.08
m-NitrocumeneC₉H₁₁NO₂165.19
Tin (Sn)Sn118.71
Hydrochloric AcidHCl36.46
m-IsopropylanilineC₉H₁₃N135.21
Sodium NitriteNaNO₂69.00
Copper(I) ChlorideCuCl99.00
This compound C₉H₁₁Cl 154.63

Synthetic Pathway and Theoretical Yield Calculation

The synthesis of this compound is a multi-step process. The most viable route, avoiding the highly disfavored Friedel-Crafts alkylation of a deactivated ring, proceeds as follows:

  • Friedel-Crafts Alkylation of Benzene: Benzene is alkylated with 2-chloropropane in the presence of a Lewis acid catalyst (aluminum chloride) to produce cumene.

  • Nitration of Cumene: Cumene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho-, para-, and a small amount of meta-nitrocumene due to the directing effect of the isopropyl group.

  • Isomer Separation: The desired m-nitrocumene is separated from the ortho and para isomers. This is a critical purification step.

  • Reduction of m-Nitrocumene: The nitro group of m-nitrocumene is reduced to an amino group using tin metal in the presence of hydrochloric acid to form m-isopropylaniline.

  • Sandmeyer Reaction: m-Isopropylaniline is converted to this compound via a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) chloride.

The overall theoretical yield is determined by the initial moles of the limiting reactant (typically benzene in the first step) and the stoichiometry of the entire reaction sequence. Assuming a 1:1 molar ratio for each step, the theoretical yield of this compound in moles will be equal to the initial moles of the limiting reactant.

Example Calculation:

If 100 g of benzene is used as the starting material:

  • Moles of Benzene = 100 g / 78.11 g/mol = 1.28 moles

Assuming benzene is the limiting reactant for the entire synthesis, the theoretical yield of this compound is:

  • Theoretical Yield (moles) = 1.28 moles

  • Theoretical Yield (grams) = 1.28 moles * 154.63 g/mol = 197.93 g

Experimental Protocols

The following are detailed methodologies for each key experiment in the synthesis of this compound.

Step 1: Synthesis of Cumene (Friedel-Crafts Alkylation)

  • To a dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (1.1 eq) and dry benzene (4 eq).

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloropropane (1 eq) from the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 40-50°C for 2 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • Separate the organic layer, wash with dilute hydrochloric acid, then with a sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate and distill to obtain pure cumene.

Step 2: Synthesis of Nitrocumene Isomers (Nitration)

  • In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (2 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice-salt bath.

  • To a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add cumene (1 eq).

  • Cool the cumene to 0-5°C and slowly add the cold nitrating mixture from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a mixture of nitrocumene isomers.

Step 3: Separation of m-Nitrocumene

The separation of m-nitrocumene from the ortho and para isomers is typically achieved by fractional distillation under reduced pressure or by column chromatography. The small proportion of the meta isomer makes this a challenging but crucial step for the synthesis of the desired final product.

Step 4: Synthesis of m-Isopropylaniline (Reduction)

  • In a round-bottom flask fitted with a reflux condenser, place granulated tin (2.5 eq) and the isolated m-nitrocumene (1 eq).

  • Slowly add concentrated hydrochloric acid (5 eq) in portions. The reaction is exothermic and may require cooling to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the reaction is complete (indicated by the disappearance of the oily nitro compound).

  • Cool the flask and slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline to precipitate tin hydroxides.

  • Perform steam distillation to isolate the m-isopropylaniline.

  • Extract the distillate with ether, dry the ethereal solution over anhydrous potassium carbonate, and remove the ether by distillation to obtain m-isopropylaniline.

Step 5: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve m-isopropylaniline (1 eq) in a mixture of concentrated hydrochloric acid (3 eq) and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes after the addition is complete to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.

  • After the evolution of nitrogen ceases, warm the mixture gently on a water bath for 30 minutes.

  • Cool the mixture and extract with ether.

  • Wash the ether extract with dilute sodium hydroxide solution and then with water.

  • Dry the ether solution over anhydrous calcium chloride and remove the ether by distillation.

  • Purify the resulting this compound by fractional distillation.

Visualizations

Theoretical_Yield_Calculation cluster_start Starting Material cluster_moles Molar Calculation cluster_stoichiometry Stoichiometric Analysis cluster_yield_moles Theoretical Molar Yield cluster_yield_grams Theoretical Mass Yield start Start with a known mass of Benzene moles Calculate moles of Benzene using its molar mass start->moles stoichiometry Determine the limiting reactant for the overall synthesis moles->stoichiometry yield_moles Moles of Benzene = Theoretical moles of this compound (assuming 1:1 stoichiometry) stoichiometry->yield_moles yield_grams Calculate theoretical mass of this compound using its molar mass yield_moles->yield_grams

Caption: Flowchart for Theoretical Yield Calculation.

Methodological & Application

Application Note: m-Chlorocumene as a Precursor in the Synthesis of a Novel Profen Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic application of m-chlorocumene as a starting material for the synthesis of a novel non-steroidal anti-inflammatory drug (NSAID) analogue, 2-(2-chloro-4-isopropylphenyl)propanoic acid. The described multi-step synthesis is based on the industrially significant Hoechst-Celanese process for ibuprofen and demonstrates the potential utility of this compound as a versatile precursor in pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in exploring this and similar synthetic pathways.

Introduction

This compound (1-chloro-3-isopropylbenzene) is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its specific substitution pattern, featuring a chlorine atom and an isopropyl group on the benzene ring, makes it an interesting starting material for the construction of more complex molecules. In the context of pharmaceutical synthesis, the isopropylphenyl moiety is a key structural feature of the "profen" class of NSAIDs, such as ibuprofen. This application note presents a hypothetical, yet chemically robust, synthetic route to a chlorinated profen analogue, 2-(2-chloro-4-isopropylphenyl)propanoic acid, using this compound as the primary precursor. The proposed pathway adapts the efficient, three-step Hoechst-Celanese process, which is known for its high atom economy.[1][2]

Proposed Synthetic Pathway

The synthesis of 2-(2-chloro-4-isopropylphenyl)propanoic acid from this compound is proposed to proceed in three main steps, as illustrated in the workflow diagram below. This pathway is analogous to the modern industrial synthesis of ibuprofen.[1][3]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Carbonylation A This compound B 1-(2-chloro-4-isopropylphenyl)ethanone A->B Acetic Anhydride, Anhydrous HF C 1-(2-chloro-4-isopropylphenyl)ethanol B->C H2, Pd/C catalyst D 2-(2-chloro-4-isopropylphenyl)propanoic acid C->D CO, Pd catalyst, H2O

Figure 1: Proposed synthetic workflow for 2-(2-chloro-4-isopropylphenyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed three-step synthesis. The yields and purity are hypothetical values based on typical outcomes for these types of reactions.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (g)Hypothetical Yield (%)Hypothetical Purity (%)
1This compound1-(2-chloro-4-isopropylphenyl)ethanone154.63196.6890>98
21-(2-chloro-4-isopropylphenyl)ethanone1-(2-chloro-4-isopropylphenyl)ethanol196.68198.7095>99
31-(2-chloro-4-isopropylphenyl)ethanol2-(2-chloro-4-isopropylphenyl)propanoic acid198.70226.6985>99

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of this compound

This procedure describes the acylation of this compound with acetic anhydride using anhydrous hydrogen fluoride as both catalyst and solvent. This reaction is expected to favor acylation at the position para to the activating isopropyl group and ortho to the deactivating chloro group.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Anhydrous hydrogen fluoride (HF)

  • Ice water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable pressure-resistant reactor, cool anhydrous hydrogen fluoride to -20°C.

  • Slowly add this compound to the stirred HF.

  • Add acetic anhydride dropwise to the mixture, maintaining the temperature below -10°C.

  • After the addition is complete, allow the mixture to warm to 0°C and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-chloro-4-isopropylphenyl)ethanone.

  • Purify the product by vacuum distillation.

G cluster_mech Mechanism of Friedel-Crafts Acylation reagents Acetic Anhydride + HF acylium Acylium Ion [CH3CO]+ reagents->acylium Generation of Electrophile mChlorocumene This compound sigma_complex Sigma Complex (Carbocation intermediate) mChlorocumene->sigma_complex Nucleophilic attack by aromatic ring product 1-(2-chloro-4-isopropylphenyl)ethanone sigma_complex->product Deprotonation & Aromaticity restoration

Figure 2: Mechanism of the Friedel-Crafts acylation step.

Step 2: Catalytic Hydrogenation of 1-(2-chloro-4-isopropylphenyl)ethanone

This protocol details the reduction of the ketone intermediate to the corresponding secondary alcohol using catalytic hydrogenation.

Materials:

  • 1-(2-chloro-4-isopropylphenyl)ethanone (1.0 eq)

  • Palladium on carbon (5% Pd/C, 0.5 mol%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-(2-chloro-4-isopropylphenyl)ethanone in methanol in a hydrogenation vessel.

  • Add the 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-(2-chloro-4-isopropylphenyl)ethanol. The product is often of sufficient purity for the next step without further purification.

Step 3: Palladium-Catalyzed Carbonylation

This final step involves the conversion of the secondary alcohol to the target carboxylic acid via palladium-catalyzed carbonylation.

Materials:

  • 1-(2-chloro-4-isopropylphenyl)ethanol (1.0 eq)

  • Palladium(II) chloride (0.1 mol%)

  • Triphenylphosphine (0.4 mol%)

  • Hydrochloric acid (aqueous)

  • Carbon monoxide (CO)

  • Dichloromethane

Procedure:

  • In a high-pressure autoclave, combine 1-(2-chloro-4-isopropylphenyl)ethanol, palladium(II) chloride, triphenylphosphine, and aqueous hydrochloric acid.

  • Seal the autoclave, purge with carbon monoxide, and then pressurize with CO (typically 500-1500 psi).

  • Heat the mixture to approximately 130°C with vigorous stirring.

  • Maintain the reaction for 3-4 hours, monitoring the uptake of CO.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-(2-chloro-4-isopropylphenyl)propanoic acid.

Conclusion

The presented synthetic pathway illustrates a viable and efficient method for the utilization of this compound as a precursor in the synthesis of a novel profen analogue. By adapting the well-established Hoechst-Celanese process, this application note provides a foundation for the development of new pharmaceutical entities. The detailed protocols and diagrams serve as a practical guide for researchers in medicinal and process chemistry, highlighting the potential of this compound as a versatile building block in drug discovery and development. Further studies would be required to evaluate the pharmacological properties of the synthesized compound.

References

Application of m-Chlorocumene in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Chlorocumene is a chlorinated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom at the meta position and an isopropyl group, provides a valuable scaffold for the development of complex molecules, including those with potential agrochemical applications. This document outlines the application of this compound in the conceptual development of a novel herbicidal agent, demonstrating its utility as a starting material in the synthesis and evaluation of new crop protection candidates. While this compound is recognized as an intermediate in the broader chemical industry, this application note provides a specific, illustrative pathway for its use in the creation of a potential herbicidal compound, herein designated as CCT-123 ("Chloro-Cumyl-Triazole").

Synthetic Application: A Representative Pathway to a Novel Triazole Herbicide

The following section details a representative synthetic protocol for the preparation of a novel triazole-containing herbicide, CCT-123, using this compound as a key starting material. The synthetic route involves the nitration of this compound, followed by reduction to the corresponding aniline, diazotization, and subsequent coupling to form a triazole ring, and finally, N-alkylation.

Synthetic Workflow for CCT-123

A This compound B Nitration (HNO3, H2SO4) A->B C 4-Chloro-2-isopropyl-1-nitrobenzene B->C D Reduction (Fe, HCl) C->D E 4-Chloro-2-isopropylaniline D->E F Diazotization & Triazole Formation (NaNO2, HCl, followed by NaN3) E->F G 5-(4-Chloro-2-isopropylphenyl)-1H-1,2,3-triazole F->G H N-Alkylation (CH3I, K2CO3) G->H I CCT-123 (Final Product) H->I

Caption: Synthetic pathway for the novel herbicide CCT-123 starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-isopropyl-1-nitrobenzene (Intermediate 1)
  • Apparatus: 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • To the flask, add 100 mL of concentrated sulfuric acid and cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 50 g (0.323 mol) of this compound to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by cautiously adding 35 mL of concentrated nitric acid to 65 mL of concentrated sulfuric acid in a separate beaker, and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the this compound solution over a period of 2 hours, maintaining the reaction temperature between 5-10 °C.

    • After the addition is complete, continue stirring at 10 °C for an additional 3 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The crude product will precipitate as a yellow solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 4-Chloro-2-isopropyl-1-nitrobenzene.

Protocol 2: Synthesis of 4-Chloro-2-isopropylaniline (Intermediate 2)
  • Apparatus: 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Procedure:

    • In the flask, create a suspension of 40 g (0.716 mol) of iron powder in 200 mL of water and 10 mL of concentrated hydrochloric acid.

    • Heat the suspension to 80-90 °C with vigorous stirring.

    • Dissolve 30 g (0.150 mol) of 4-Chloro-2-isopropyl-1-nitrobenzene in 150 mL of ethanol and add this solution dropwise to the iron suspension over 1 hour.

    • After the addition, continue to heat and stir the mixture under reflux for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-Chloro-2-isopropylaniline.

    • Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following tables summarize the representative yields for the synthesis of CCT-123 and its herbicidal efficacy against common agricultural weeds.

Table 1: Synthesis Yields of CCT-123 and Intermediates

CompoundStarting MaterialMolar Mass ( g/mol )Yield (%)Purity (by HPLC) (%)
4-Chloro-2-isopropyl-1-nitrobenzeneThis compound199.648598
4-Chloro-2-isopropylanilineIntermediate 1169.669299
5-(4-Chloro-2-isopropylphenyl)-1H-1,2,3-triazoleIntermediate 2221.687897
CCT-123Intermediate 3235.7095>99

Table 2: Herbicidal Activity of CCT-123 (IC50 Values in µM)

Weed SpeciesCommon NameCCT-123Glyphosate (Reference)
Amaranthus retroflexusRedroot Pigweed15.225.5
Chenopodium albumLamb's Quarters21.830.1
Setaria viridisGreen Foxtail35.518.9
Abutilon theophrastiVelvetleaf18.942.3

Biological Evaluation Protocol

Protocol 3: In Vitro Herbicidal Activity Assay
  • Plant Material: Seeds of test weed species are surface-sterilized and germinated on agar plates.

  • Assay Procedure:

    • Prepare stock solutions of CCT-123 and reference herbicides in DMSO.

    • A range of concentrations is prepared by serial dilution in a nutrient medium.

    • Transfer seedlings (at the two-leaf stage) to 24-well plates containing the different concentrations of the test compounds.

    • Incubate the plates under controlled conditions (16h light/8h dark cycle, 25°C).

    • After 7 days, assess the herbicidal effect by measuring the inhibition of root growth and fresh weight reduction compared to untreated controls.

    • Calculate the IC50 values (the concentration required to inhibit growth by 50%) using a dose-response curve.

Proposed Mechanism of Action

While the precise mechanism of action for the hypothetical CCT-123 would require extensive research, many triazole-based herbicides are known to inhibit specific biosynthetic pathways in plants. A plausible target for CCT-123 could be the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.

cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth CCT123 CCT-123 CCT123->ALS Inhibition

Caption: Proposed mechanism of action for CCT-123 via inhibition of Acetolactate Synthase (ALS).

Conclusion

This compound represents a valuable and economically viable starting material for the synthesis of novel agrochemicals. The representative synthesis of the hypothetical herbicide CCT-123 illustrates a practical application of this compound in the development pipeline of new crop protection agents. The adaptable nature of the chlorocumene scaffold allows for further structural modifications, opening avenues for the discovery of next-generation herbicides with improved efficacy and environmental profiles. The protocols and data presented herein provide a framework for researchers in the agrochemical field to explore the potential of this compound and its derivatives in their discovery programs.

Application Note: High-Throughput Purity Analysis of m-Chlorocumene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative purity analysis of m-Chlorocumene. This method is designed for researchers, scientists, and professionals in the fields of chemical synthesis and drug development to ensure the identity and purity of this compound, a key intermediate in various manufacturing processes. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. Expected mass spectral data for this compound and its potential process-related impurities are provided to facilitate accurate identification.

Introduction

This compound (1-chloro-3-(1-methylethyl)benzene) is an aromatic organic compound with the chemical formula C₉H₁₁Cl.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] Given its role in complex synthetic pathways, verifying the purity of this compound and identifying potential impurities is critical for ensuring the quality, safety, and efficacy of the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[4] This protocol provides a standardized methodology for the purity assessment of this compound, targeting the principal compound and its likely impurities, such as positional isomers (o- and p-chlorocumene) and residual starting materials from synthesis (e.g., cumene).

Experimental Protocol

This section details the necessary steps for preparing and analyzing this compound samples to determine their purity.

Sample Preparation
  • Standard Preparation: Accurately prepare a stock solution of this compound analytical standard at a concentration of 1000 µg/mL in a suitable volatile solvent such as dichloromethane or methanol.

  • Sample Preparation: Dilute the this compound sample to be tested to a final concentration of approximately 100 µg/mL using the same solvent as the standard.

  • Internal Standard (Optional for Quantification): For precise quantification, add an internal standard (e.g., deuterated aromatic compound or a compound with similar chemical properties but different retention time) to both the standard and sample solutions at a fixed concentration.

  • Vial Transfer: Transfer the prepared solutions to 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. Instrument conditions, particularly the oven temperature program, may be optimized to achieve better separation based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 180 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range40 - 200 m/z
Solvent Delay3 minutes

Data Presentation and Analysis

Identification of this compound and Impurities

The primary identification of this compound and its potential impurities is achieved by comparing their retention times and mass spectra with those of a reference standard and spectral libraries (e.g., NIST). The molecular weight of this compound is 154.63 g/mol .[1]

Quantitative Data Summary

The purity of the this compound sample is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The identity of each peak should be confirmed by its mass spectrum. The table below lists the expected molecular ion (M⁺) and key fragment ions for this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ (m/z)Expected Key Fragments (m/z)
CumeneC₉H₁₂120.21120105, 91
This compound C₉H₁₁Cl 154.63 154 139, 119, 103
o-ChlorocumeneC₉H₁₁Cl154.63154139, 119, 103
p-ChlorocumeneC₉H₁₁Cl154.63154139, 119, 103

Note: The primary distinction between isomers will be their chromatographic retention times.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for this compound purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solution (1000 µg/mL) Vial Transfer to Autosampler Vials Standard->Vial Sample Prepare Sample Solution (100 µg/mL) Sample->Vial Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Identify Identify Peaks (Retention Time & Mass Spectra) TIC->Identify Quantify Calculate Area % Purity Identify->Quantify Report Generate Final Report Quantify->Report

GC-MS analysis workflow for this compound.
Logical Relationship for Compound Identification

This diagram outlines the decision-making process for identifying peaks in the chromatogram.

Identification_Logic Start Analyze Chromatogram Peak RT_Check Retention Time (RT) Matches Standard? Start->RT_Check MS_Check Mass Spectrum Matches Expected m/z? RT_Check->MS_Check Yes Identify_Impurity Identify as Impurity/ Unknown RT_Check->Identify_Impurity No Identify_mC Identify as This compound MS_Check->Identify_mC Yes MS_Check->Identify_Impurity No Next_Peak Analyze Next Peak Identify_mC->Next_Peak Identify_Impurity->Next_Peak

References

Application Notes and Protocols for the Spectral Analysis of m-Chlorocumene by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of m-Chlorocumene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information contained herein is intended to guide researchers in the structural elucidation and quality assessment of this compound.

Introduction

This compound (1-chloro-3-isopropylbenzene) is an aromatic organic compound with the chemical formula C₉H₁₁Cl. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate structural verification and purity assessment are critical in these applications, and NMR spectroscopy is a powerful analytical tool for this purpose. This document outlines the expected ¹H and ¹³C NMR spectral data for this compound and provides a standard protocol for sample preparation and data acquisition.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is based on typical values observed for this compound in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4, H-5, H-67.15 - 7.30Multiplet-3H
H-27.32Singlet-1H
CH (isopropyl)2.91Septet6.91H
CH₃ (isopropyl)1.25Doublet6.96H
Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C-3149.7
C-1134.3
C-5128.4
C-4126.8
C-6126.1
C-2124.4
CH (isopropyl)34.2
CH₃ (isopropyl)24.0

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Workflow Logical Workflow of NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate 1H Spectrum calibrate->integrate analyze_shifts Analyze Chemical Shifts calibrate->analyze_shifts analyze_splitting Analyze Splitting Patterns calibrate->analyze_splitting analyze_integration Analyze Integration integrate->analyze_integration assign_peaks Assign Peaks to Structure analyze_shifts->assign_peaks analyze_splitting->assign_peaks analyze_integration->assign_peaks final_report Final Structural Confirmation assign_peaks->final_report

Caption: Logical Workflow of NMR Spectral Analysis.

Signaling Pathway of NMR Data Interpretation

NMR_Interpretation_Pathway NMR Data Interpretation Pathway cluster_data Primary NMR Data cluster_info Derived Structural Information cluster_conclusion Final Structural Assignment chem_shift Chemical Shift (δ) chem_env Chemical Environment of Nuclei chem_shift->chem_env integration Integration proton_ratio Ratio of Protons integration->proton_ratio multiplicity Multiplicity (Splitting) neighboring_protons Number of Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constant (J) connectivity Connectivity Information coupling->connectivity structure Structure of this compound chem_env->structure proton_ratio->structure neighboring_protons->structure connectivity->structure

Caption: NMR Data Interpretation Pathway.

Application Notes and Protocols: Suzuki Coupling Reactions Involving m-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and less expensive aryl chlorides presents a significant challenge due to the high bond dissociation energy of the C-Cl bond.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of m-chlorocumene, a sterically hindered and electron-rich aryl chloride. The protocols and data presented are based on established methods for challenging aryl chlorides and are intended to serve as a starting point for reaction optimization.

Challenges in the Suzuki Coupling of Sterically Hindered Aryl Chlorides

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is significantly lower than that of their bromide and iodide counterparts. This is primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. For sterically hindered substrates like this compound, the bulky isopropyl group further impedes the approach of the palladium catalyst to the C-Cl bond, adding another layer of complexity.

To overcome these challenges, specialized catalytic systems are required. These typically involve:

  • Electron-rich and bulky phosphine ligands: These ligands stabilize the palladium(0) active species and promote the oxidative addition step. Examples include Buchwald-type biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).

  • Palladacycle precatalysts: These are stable, well-defined palladium(II) complexes that are readily activated under the reaction conditions to generate the active palladium(0) catalyst.

  • Strong bases: Bases such as alkali metal hydroxides, carbonates, or phosphates are crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.

  • Appropriate solvent systems: A variety of solvents can be used, with polar aprotic solvents like dioxane, THF, and toluene being common. Aqueous solvent mixtures can also be effective.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for sterically hindered aryl chlorides.

Reaction Scheme:

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium precatalyst (e.g., a palladacycle catalyst, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, cataCXium® A)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Degassed water (if using aqueous conditions)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

General Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: To the vessel, add the arylboronic acid, followed by this compound.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1001895
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (0.5)XPhos (1.5)K₂CO₃Dioxane1101292
34-ChlorotoluenePhenylboronic acidPalladacycle (1)-Cs₂CO₃THF802498

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)(Cl)L_n A->B Ar-Cl C Transmetalation Ar-Pd(II)(Ar')L_n B->C Ar'B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L_n Product Coupled Product D->Product ArCl This compound ArCl->B ArBOH2 Arylboronic Acid ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Base, Aryl Halide, and Boronic Acid Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Pure Product Purification->Product

Application Notes and Protocols for the Heck Reaction of m-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with m-Chlorocumene, a deactivated aryl chloride. Due to the inherent low reactivity of such substrates, specialized catalytic systems are required to achieve efficient coupling. The following information is based on established methodologies for the Heck reaction of deactivated aryl chlorides and provides a robust starting point for optimization.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] While highly efficient for aryl iodides and bromides, the use of more abundant and cost-effective aryl chlorides, particularly electron-neutral or electron-rich (deactivated) ones like this compound, presents a significant challenge due to the strength of the C-Cl bond.[2] Overcoming this hurdle requires the use of highly active catalyst systems, typically composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[3]

Recent advancements have identified bulky, electron-rich phosphine ligands, such as di-1-adamantyl-n-butylphosphine, as highly effective for the activation of deactivated aryl chlorides in the Heck reaction.[4][5] These ligands promote the crucial oxidative addition step in the catalytic cycle.[6] This document outlines the general conditions and a specific protocol for the Heck reaction of this compound with representative olefins, based on highly successful systems reported for similar deactivated aryl chlorides.

Data Presentation: Heck Reaction of Deactivated Aryl Chlorides

Aryl ChlorideOlefinPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisoleStyrenePd(OAc)₂ (1)di-1-adamantyl-n-butylphosphine (2)Cs₂CO₃Dioxane1201698
4-ChlorotolueneStyrenePd(OAc)₂ (1)di-1-adamantyl-n-butylphosphine (2)Cs₂CO₃Dioxane1201695
Chlorobenzenen-Butyl acrylatePd(OAc)₂ (1)di-1-adamantyl-n-butylphosphine (2)Cs₂CO₃Dioxane1201692
4-Chloroanisolen-Butyl acrylatePd(OAc)₂ (1)di-1-adamantyl-n-butylphosphine (2)Cs₂CO₃Dioxane1201696

Experimental Protocols

The following is a general protocol for the Heck reaction of this compound with an olefin, based on the successful coupling of other deactivated aryl chlorides.

Materials:

  • This compound

  • Olefin (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • di-1-adamantyl-n-butylphosphine

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (di-1-adamantyl-n-butylphosphine, 2 mol%), and the base (e.g., Cs₂CO₃, 1.2 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the olefin (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane (concentration of aryl chloride typically 0.1-0.5 M).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 120 °C with vigorous stirring for 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired substituted alkene.

Mandatory Visualizations

Experimental Workflow

G reagents 1. Reagent Addition (Pd Catalyst, Ligand, Base, This compound, Olefin) solvent 2. Solvent Addition (Anhydrous Dioxane) reagents->solvent Inert Atmosphere reaction 3. Reaction (Heating under Inert Atmosphere) solvent->reaction 120 °C, 16-24h workup 4. Work-up (Filtration, Extraction, Drying) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product purification->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_aryl Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd_aryl olefin_coordination Olefin Coordination pd_aryl->olefin_coordination Olefin pd_pi_complex [Ar-Pd(II)-Cl(L)(Olefin)] olefin_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-Pd(II)-Cl(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)-Cl(L)₂ beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 Product (Substituted Alkene)

References

Application of m-Chlorocumene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-Chlorocumene, also known as 1-chloro-3-(1-methylethyl)benzene, is an aromatic organic compound that serves as a valuable and versatile building block in the realm of medicinal chemistry.[1] Its unique structural features, including the presence of a chlorine atom at the meta position and an isopropyl group on the benzene ring, offer medicinal chemists a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The chlorine atom provides a reactive handle for various cross-coupling reactions, while the isopropyl group can influence the compound's lipophilicity and metabolic stability, crucial parameters in drug design. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Key Reactions and Applications

The utility of this compound as a synthetic intermediate stems from its reactivity in several key organic transformations. The chlorine substituent can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functionalities.

1. Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be effectively coupled with a variety of amines and related N-H containing substrates to generate substituted aniline derivatives.[2] These products are common motifs in a wide range of pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active compounds.

2. Suzuki Coupling:

The Suzuki coupling reaction, another palladium-catalyzed transformation, enables the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent in numerous drug classes.

3. Nucleophilic Aromatic Substitution (SNAr):

While less reactive than its ortho- and para-isomers, the chlorine atom of this compound can undergo nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles. This allows for the direct introduction of heteroatom-containing functional groups.

Experimental Protocols

Below are representative protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a typical setup for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.

Parameter Value
Reactants
This compound1.0 equiv
Amine1.2 equiv
Catalyst System
Palladium Catalyst (e.g., Pd2(dba)3)1-5 mol%
Ligand (e.g., XPhos, SPhos)2-10 mol%
Base
Sodium tert-butoxide (NaOtBu)1.5-2.0 equiv
Solvent
Toluene or DioxaneAnhydrous
Temperature 80-120 °C
Reaction Time 12-24 hours

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound, the amine, and the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of this compound

This protocol outlines a standard procedure for the Suzuki coupling of this compound with an arylboronic acid.

Parameter Value
Reactants
This compound1.0 equiv
Arylboronic Acid1.1-1.5 equiv
Catalyst System
Palladium Catalyst (e.g., Pd(PPh3)4)2-5 mol%
Base
Aqueous Sodium Carbonate (2M) or Potassium Phosphate2.0-3.0 equiv
Solvent System
Toluene/Ethanol/Water or Dioxane/WaterDegassed
Temperature 80-110 °C
Reaction Time 8-16 hours

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Add the aqueous base to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Data for a Kinase Inhibitor Series Derived from this compound

Compound IDR-Group (from Suzuki Coupling)Yield (%)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
MC-01 Phenyl8552015.2
MC-02 4-Pyridyl781505.8
MC-03 3-Thienyl812308.1
MC-04 4-Methoxyphenyl88451.2

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Visualizations

Diagram 1: General Synthetic Pathways Utilizing this compound

G mChlorocumene This compound Buchwald Buchwald-Hartwig Amination mChlorocumene->Buchwald Suzuki Suzuki Coupling mChlorocumene->Suzuki SNAr Nucleophilic Aromatic Substitution (SNAr) mChlorocumene->SNAr SubstitutedAnilines Substituted Anilines Buchwald->SubstitutedAnilines Biaryls Biaryl Compounds Suzuki->Biaryls HeteroatomSubstituted Heteroatom-Substituted Cumene Derivatives SNAr->HeteroatomSubstituted

Caption: Key synthetic transformations of this compound.

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir C->D Reaction Conditions (Temp, Time) E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G H Pure Product G->H Characterization (NMR, MS)

Caption: Workflow for cross-coupling with this compound.

This compound is a valuable and cost-effective starting material in medicinal chemistry. Its chemical reactivity, particularly in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The strategic incorporation of the m-chlorocumyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. The protocols and conceptual frameworks provided herein are intended to guide researchers in leveraging the synthetic potential of this compound in their drug discovery endeavors.

References

Application Note: Quantification of m-Chlorocumene and its Positional Isomers using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Target Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis, quality control, and impurity profiling.

Keywords: HPLC, m-Chlorocumene, Isomer Separation, Quantification, Reversed-Phase, Method Development

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of this compound and its positional isomers, o-Chlorocumene and p-Chlorocumene. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. The method demonstrates excellent resolution, linearity, and precision, making it suitable for quality control and purity assessment in research and industrial settings.

Introduction

Chlorocumene isomers are important intermediates in the synthesis of various chemical compounds, including pesticides and pharmaceuticals. During the synthesis of this compound, the formation of ortho- and para- isomers as process-related impurities is common. Accurately quantifying these isomers is critical for ensuring product purity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying structurally similar compounds.[1][2] This note details a simple, isocratic RP-HPLC method coupled with UV detection for the baseline separation and quantification of the three primary chlorocumene isomers.

Experimental

Instrumentation and Consumables:

  • HPLC System with a UV/Vis Detector

  • Data Acquisition and Analysis Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE)

Chromatographic Conditions: A standard HPLC system equipped with a UV detector was used for this analysis. The stationary phase is a nonpolar C18-bonded silica, which is commonly used for the separation of nonpolar to moderately polar compounds.[2][3] The mobile phase is a polar mixture of acetonitrile and water.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 220 nm
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg each of o-Chlorocumene, this compound, and p-Chlorocumumene reference standards and transfer to individual 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Mixed Standard Solution (100 µg/mL): Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards for this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing chlorocumene isomers, dissolve in the mobile phase to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed HPLC method successfully achieved baseline separation of o-, m-, and p-Chlorocumene isomers. The elution order is determined by the hydrophobicity of the isomers, with the least hydrophobic compound eluting first in a reversed-phase system. A representative chromatogram is shown below, demonstrating the clear resolution between the peaks.

Quantitative Analysis: The method was validated for the quantification of this compound. A six-point calibration curve was constructed by plotting the peak area against the concentration of the standard. The detector response was found to be linear over the concentration range of 1-100 µg/mL.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1.018,540
5.093,150
10.0187,200
25.0465,980
50.0935,100
100.01,869,500
Correlation (r²) 0.9998

Table 2: Summary of Quantitative Data for Chlorocumene Isomers

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
o-Chlorocumene8.52-1.05
This compound9.782.851.08
p-Chlorocumene11.153.101.10

The high resolution (Rs > 2.0) between adjacent peaks indicates excellent separation, ensuring accurate integration and quantification. The tailing factors are all close to 1, signifying good peak symmetry.

Conclusion

The proposed isocratic RP-HPLC method is simple, rapid, and reliable for the simultaneous separation and quantification of o-, m-, and p-Chlorocumene isomers. The method exhibits excellent chromatographic performance and can be readily implemented in quality control laboratories for routine analysis and impurity profiling of this compound samples.

Detailed Experimental Protocol

Objective

To provide a step-by-step procedure for the quantitative analysis of this compound and the separation of its ortho- and para- isomers using HPLC with UV detection.

Materials and Reagents
  • o-Chlorocumene (Reference Standard, >99% purity)

  • This compound (Reference Standard, >99% purity)

  • p-Chlorocumene (Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Class A volumetric glassware

  • 0.45 µm PTFE syringe filters

Instrument and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Prepare a 75:25 (v/v) mixture of Acetonitrile and Water. Filter and degas before use.

  • Flow Rate: 1.0 mL/min

  • Column Oven: 30°C

  • Injection Volume: 10 µL

  • UV Detector: 220 nm

Procedure

4.1 Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25.0 mg of this compound reference standard into a 25 mL volumetric flask. Record the exact weight. Add ~15 mL of mobile phase and sonicate for 5 minutes to dissolve. Dilute to the mark with the mobile phase and mix thoroughly.

  • Calibration Curve Standards: Perform serial dilutions from the this compound stock solution to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL using the mobile phase as the diluent.

  • Resolution Solution: Prepare a mixed standard containing approximately 100 µg/mL of each isomer (o-, m-, and p-) in the mobile phase to check system suitability and resolution.

4.2 Preparation of Sample Solution

  • Accurately weigh a sample containing this compound to obtain a theoretical concentration of ~50 µg/mL when dissolved in a suitable volume of mobile phase.

  • Add the weighed sample to a volumetric flask. Add approximately 70% of the final volume of the mobile phase and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4.3 System Suitability

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Inject the Resolution Solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • The resolution between this compound and p-Chlorocumene is ≥ 2.0.

    • The tailing factor for the this compound peak is ≤ 1.5.

    • The relative standard deviation (RSD) of the peak area for this compound from the five replicate injections is ≤ 2.0%.

4.4 Analysis Sequence

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject each calibration standard from the lowest to the highest concentration.

  • Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards.

4.5 Data Analysis

  • Identify the peaks for o-, m-, and p-Chlorocumene in the sample chromatogram by comparing their retention times with the resolution solution.

  • Generate a linear regression calibration curve for this compound using the concentration and corresponding peak areas from the standard injections.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the final amount (e.g., %w/w) of this compound in the original sample using the following formula:

    % Analyte = (C * V * DF) / (W * 10)

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the sample solution (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the sample (mg)

Mandatory Visualizations

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standards Standard Solutions Preparation sst System Suitability Test (SST) standards->sst samples Sample Solution Preparation injection Sample/Standard Injection samples->injection equilibration->sst sst->injection integration Peak Integration & Identification injection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: Experimental workflow for HPLC analysis of Chlorocumene isomers.

Logical_Relationship cluster_params Method Parameters cluster_output Analytical Output goal Goal: Quantify this compound & Separate Isomers method HPLC Method goal->method column Stationary Phase (C18 Column) method->column mobile Mobile Phase (ACN/H2O) method->mobile detector Detection (UV @ 220 nm) method->detector separation Isomer Separation (Resolution) column->separation mobile->separation quant Quantification (Linearity, Accuracy) detector->quant separation->quant

Caption: Logical relationship of the analytical method components.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of m-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of m-Chlorocumene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Direct Chlorination of Cumene

Question Answer
Why is my yield of this compound low when directly chlorinating cumene? The direct chlorination of cumene is often non-selective, leading to a mixture of ortho-, meta-, and para-isomers, with the para-isomer typically being the major product. This is due to the ortho-para directing effect of the isopropyl group. Achieving high meta-selectivity is challenging and often results in low yields of the desired isomer. Additionally, over-chlorination can occur, leading to the formation of dichlorocumenes and other polychlorinated byproducts, further reducing the yield of the target molecule.
How can I improve the meta-selectivity of the chlorination reaction? While achieving high meta-selectivity in the direct chlorination of cumene is difficult, you can try to influence the isomer distribution by carefully controlling the reaction conditions. The use of certain Lewis acid catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), at low temperatures may slightly favor the formation of the meta-isomer. However, this route is generally not preferred for obtaining high purity this compound. A more reliable approach is to use a multi-step synthesis that allows for regiochemical control.
What are the common byproducts in the direct chlorination of cumene? The primary byproducts are the ortho- and para-isomers of chlorocumene. You can also expect to see di- and trichlorinated cumenes, as well as side-chain chlorinated products if the reaction is performed under radical conditions (e.g., UV light).

Issue 2: Challenges in the Multi-Step Synthesis via Sandmeyer Reaction

Question Answer
My Sandmeyer reaction to produce this compound from 3-isopropylaniline is giving a low yield. What could be the problem? Low yields in the Sandmeyer reaction can be attributed to several factors. Incomplete diazotization of the starting aniline, decomposition of the diazonium salt before the addition of the copper(I) chloride, and side reactions such as the formation of phenols or biaryl compounds can all contribute to a lower than expected yield. The temperature control during diazotization is critical; it should be kept between 0-5 °C to prevent the premature decomposition of the diazonium salt. The purity of the starting 3-isopropylaniline is also crucial.
How can I optimize the Sandmeyer reaction conditions? To optimize the yield, ensure that the diazotization is complete by using a slight excess of sodium nitrite and a sufficient amount of acid. The addition of sodium nitrite should be slow and the temperature strictly controlled. The copper(I) chloride solution should be freshly prepared to ensure its activity. The addition of the diazonium salt solution to the copper(I) chloride should also be done carefully, controlling the rate of nitrogen evolution.
What are the potential side products in this reaction? Common side products include 3-isopropylphenol (from the reaction of the diazonium salt with water), biphenyl derivatives (from radical coupling reactions), and azo compounds. Proper temperature control and the use of a freshly prepared catalyst can help to minimize the formation of these byproducts.

Issue 3: Difficulties in the Grignard-based Synthesis Route

Question Answer
I am having trouble with the Grignard reaction between 3-chlorobenzoyl chloride and methylmagnesium bromide. What are the common pitfalls? Grignard reactions are highly sensitive to moisture and air. The presence of even trace amounts of water will quench the Grignard reagent, leading to a significant reduction in yield. Ensure all your glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium and the solvent is also critical. The formation of the tertiary alcohol, 2-(3-chlorophenyl)propan-2-ol, can be followed by side reactions if the temperature is not controlled.
The subsequent reduction of 2-(3-chlorophenyl)propan-2-ol to this compound is inefficient. How can I improve this step? The reduction of tertiary benzylic alcohols can be challenging. A common issue is the competing elimination reaction, which leads to the formation of an alkene byproduct. To favor the reduction, you can use specific reducing agents that are effective for this transformation. One reported method to improve the yield of this step is the use of a biphasic system with hydriodic acid and red phosphorus. This method has been shown to be effective for the reduction of tertiary benzylic alcohols.
What are the likely impurities in this synthesis route? In the Grignard step, you might have unreacted starting material and the corresponding ketone as impurities. In the reduction step, the main byproduct is likely the alkene resulting from the dehydration of the tertiary alcohol. Careful purification by column chromatography or distillation is necessary to isolate the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with high purity?

A multi-step synthesis starting from a precursor that allows for the unambiguous placement of the chloro and isopropyl groups in a meta relationship is generally the most reliable approach. A common and effective route involves the nitration of cumene, followed by reduction of the nitro group to an amine, and then a Sandmeyer reaction to replace the amino group with a chlorine atom. This sequence ensures the desired regiochemistry.

Q2: How can I effectively purify this compound from its isomers?

The boiling points of the ortho, meta, and para isomers of chlorocumene are very close, making their separation by simple distillation challenging. Fractional distillation with a high-efficiency column can be effective. For laboratory-scale purifications, column chromatography on silica gel is a viable option. The choice of eluent is critical to achieve good separation. A non-polar solvent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

Yes, several safety precautions are necessary. Cumene and its chlorinated derivatives are flammable and can be irritating to the skin and eyes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reagents used in the various synthesis steps, such as strong acids, chlorinating agents, and Grignard reagents, are hazardous and should be handled with care according to their safety data sheets.

Data Presentation

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Multi-step)

This protocol outlines the synthesis of this compound starting from cumene.

Step 1: Nitration of Cumene to a Mixture of Nitrocumenes

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 20 g of cumene to the sulfuric acid with constant stirring.

  • Prepare a nitrating mixture of 15 mL of concentrated nitric acid and 35 mL of concentrated sulfuric acid, and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the cumene-sulfuric acid mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain a mixture of nitrocumene isomers.

Step 2: Reduction of the Nitro Group to an Amino Group

  • Dissolve the mixture of nitrocumenes in ethanol in a round-bottom flask.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with a palladium catalyst.

  • If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a strong base (e.g., sodium hydroxide) to precipitate the tin salts.

  • Extract the aminocumene isomers with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain a mixture of aminocumene isomers. The meta-isomer can be separated by fractional distillation or column chromatography.

Step 3: Sandmeyer Reaction of 3-Isopropylaniline

  • Dissolve 10 g of 3-isopropylaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 6 g of sodium nitrite in 15 mL of water, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride by dissolving 10 g of copper(I) chloride in 30 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the this compound with an organic solvent.

  • Wash the organic layer with water, dilute sodium hydroxide solution, and again with water.

  • Dry the organic layer and purify the this compound by fractional distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction cluster_end Final Product start Cumene nitration Nitration (H₂SO₄, HNO₃) start->nitration Formation of Nitrocumene Isomers reduction Reduction (e.g., Sn/HCl) nitration->reduction Formation of Aminocumene Isomers sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCl) reduction->sandmeyer Formation of Diazonium Salt end_product This compound sandmeyer->end_product Substitution with Chlorine

Caption: Multi-step synthesis workflow for this compound via the Sandmeyer reaction.

troubleshooting_logic cluster_synthesis_route Identify Synthesis Route cluster_direct_chlorination_issues Troubleshooting: Direct Chlorination cluster_sandmeyer_issues Troubleshooting: Sandmeyer Route cluster_grignard_issues Troubleshooting: Grignard Route start Low Yield of This compound direct_chlorination Direct Chlorination start->direct_chlorination sandmeyer_route Sandmeyer Route start->sandmeyer_route grignard_route Grignard Route start->grignard_route isomer_issue Poor meta-selectivity direct_chlorination->isomer_issue over_chlorination Over-chlorination direct_chlorination->over_chlorination diazotization_issue Incomplete Diazotization sandmeyer_route->diazotization_issue decomposition_issue Diazonium Salt Decomposition sandmeyer_route->decomposition_issue moisture_issue Moisture Contamination grignard_route->moisture_issue reduction_issue Inefficient Reduction grignard_route->reduction_issue solution1 Consider multi-step synthesis for better regiocontrol. isomer_issue->solution1 Solution over_chlorination->solution1 solution2 Strict temperature control (0-5 °C). Use fresh reagents. diazotization_issue->solution2 Solution decomposition_issue->solution2 solution3 Use dry glassware and inert atmosphere. moisture_issue->solution3 Solution solution4 Use specific reducing agents (e.g., HI/red P). reduction_issue->solution4 Solution

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Chlorination of Cumene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of cumene.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of cumene, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Conversion of Cumene

  • Question: My chlorination reaction shows a low conversion of cumene, even after the expected reaction time. What are the possible causes and how can I improve the conversion?

  • Answer: Low conversion in cumene chlorination can stem from several factors:

    • Inactive Catalyst (Electrophilic Chlorination): The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have been exposed to moisture, rendering it inactive. Ensure you use a fresh, anhydrous catalyst and handle it under inert conditions.

    • Insufficient Initiator (Free-Radical Chlorination): For side-chain chlorination, the radical initiator (e.g., AIBN, benzoyl peroxide) might not have been added in a sufficient amount, or the reaction temperature may not be high enough to initiate decomposition. Check the recommended initiator concentration and decomposition temperature.

    • Low Reaction Temperature: Both electrophilic and free-radical chlorination are temperature-dependent. For electrophilic chlorination, while lower temperatures can favor para-selectivity, they can also decrease the overall reaction rate. For free-radical chlorination, a certain temperature threshold is necessary to initiate and propagate the radical chain reaction. Consider a modest increase in temperature, monitoring the effect on both conversion and selectivity.

    • Poor Quality Reagents: The purity of cumene and the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is crucial. Impurities can inhibit the catalyst or quench radical intermediates. Use freshly distilled cumene and a reliable source of the chlorinating agent.

Issue 2: Poor Selectivity - Formation of Multiple Isomers

  • Question: I am obtaining a mixture of ortho-, meta-, and para-chlorocumene, but I want to selectively synthesize the para-isomer. How can I improve the para-selectivity?

  • Answer: Achieving high para-selectivity in the electrophilic chlorination of cumene is a common challenge. The isopropyl group is an ortho-, para-director, but steric hindrance can favor the para position. Here are some strategies to enhance para-selectivity:

    • Choice of Catalyst: Zeolite catalysts, such as zeolite K-L, have been shown to exhibit high para-selectivity due to their shape-selective properties.[1][2] The catalyst's pore structure can sterically hinder the formation of the ortho-isomer.

    • Solvent Effects: The choice of solvent can significantly influence the isomer ratio. Non-polar solvents are generally preferred for higher para-selectivity. 1,2-dichloroethane (EDC) has been reported to be an effective solvent for this purpose.[2]

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase para-selectivity by favoring the sterically less hindered product. However, this may also reduce the reaction rate.

    • Chlorinating Agent: The choice of chlorinating agent can also play a role. Sulfuryl chloride (SO₂Cl₂) in the presence of a suitable catalyst can offer good selectivity.

Issue 3: Predominant Side-Chain Chlorination Instead of Ring Chlorination

  • Question: My goal is to chlorinate the aromatic ring of cumene, but I am observing significant amounts of side-chain chlorinated products like α-chlorocumene. Why is this happening and how can I prevent it?

  • Answer: The formation of side-chain chlorinated products is indicative of a free-radical chlorination mechanism competing with or dominating the desired electrophilic aromatic substitution. This typically occurs under the following conditions:

    • Presence of UV Light: Free-radical chlorination is initiated by UV light. Ensure your reaction setup is protected from light, especially if you are using elemental chlorine.

    • High Temperatures: High reaction temperatures can promote the homolytic cleavage of the chlorine molecule, initiating a radical chain reaction.

    • Absence of a Lewis Acid Catalyst: In the absence of a Lewis acid to polarize the Cl-Cl bond and generate an electrophile, free-radical substitution on the benzylic position of the side chain becomes a more favorable pathway.[2]

    To favor ring chlorination, conduct the reaction in the dark, at a moderate temperature, and in the presence of a suitable Lewis acid catalyst.

Issue 4: Formation of Dichlorinated and Polychlorinated Products

  • Question: Besides the desired monochlorinated product, I am also getting significant amounts of dichlorinated and other polychlorinated byproducts. How can I minimize their formation?

  • Answer: The formation of multiple chlorination products is a result of the initial product being further chlorinated. To minimize this:

    • Control Stoichiometry: Use a molar excess of cumene relative to the chlorinating agent. This increases the probability that the chlorinating agent will react with an unreacted cumene molecule rather than a monochlorinated one.

    • Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the desired level of conversion of the starting material is achieved, before significant amounts of di- and polychlorinated products are formed.

    • Gradual Addition of Chlorinating Agent: Adding the chlorinating agent slowly and in a controlled manner can help maintain a low concentration of it in the reaction mixture, thus reducing the likelihood of multiple substitutions on the same molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the chlorination of cumene?

A1: The primary side products depend on the reaction conditions.

  • Electrophilic Aromatic Substitution (Ring Chlorination): The main side products are the ortho- and meta-isomers of chlorocumene (2-chlorocumene and 3-chlorocumene), with the para-isomer (4-chlorocumene) often being the major product. Dichlorinated cumenes can also be formed as byproducts.

  • Free-Radical Substitution (Side-Chain Chlorination): The primary side product is α-chlorocumene (1-chloro-1-phenylethane). Further chlorination of the side chain can also occur.[2]

Q2: How can I analyze the product mixture to determine the isomer distribution?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the product mixture.

  • Gas Chromatography (GC): Separates the different isomers based on their boiling points and interaction with the GC column.

  • Mass Spectrometry (MS): Provides a mass spectrum for each separated component, allowing for their identification based on their fragmentation patterns. The relative peak areas in the chromatogram can be used to quantify the isomer distribution.

Q3: What is the role of a Lewis acid in the electrophilic chlorination of cumene?

A3: A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), acts as a catalyst by polarizing the chlorine-chlorine bond of the chlorinating agent (e.g., Cl₂). This polarization makes one of the chlorine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring of cumene, thereby initiating the electrophilic aromatic substitution reaction.

Q4: Under what conditions does free-radical chlorination of the cumene side chain occur?

A4: Free-radical chlorination of the isopropyl side chain is favored under conditions that promote the formation of chlorine radicals. These conditions include the presence of ultraviolet (UV) light or high temperatures. In the absence of a Lewis acid catalyst, this pathway can become significant.

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Selectivity of Cumene Chlorination with Sulfuryl Chloride at 353 K

CatalystSolventCumene Conversion (%)4-Chlorocumene : 2-Chlorocumene Ratio
Zeolite K-L1,2-Dichloroethane55.433.0
Zeolite K-LCarbon tetrachloride45.215.0
Zeolite K-Ln-Hexane35.110.5
AlCl₃1,2-Dichloroethane75.83.5

Data adapted from a study on the para-selective chlorination of cumene.[2] Note that AlCl₃ leads to higher conversion but lower selectivity for the para-isomer compared to zeolite K-L.[2]

Experimental Protocols

1. Protocol for Para-Selective Electrophilic Chlorination of Cumene

This protocol is a general guideline for achieving para-selective chlorination using a zeolite catalyst.

  • Materials: Cumene, sulfuryl chloride (SO₂Cl₂), zeolite K-L catalyst, 1,2-dichloroethane (EDC, solvent), anhydrous sodium sulfate.

  • Procedure:

    • Activate the zeolite K-L catalyst by heating it under vacuum.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite K-L catalyst and 1,2-dichloroethane.

    • Add cumene to the flask.

    • Heat the mixture to the desired reaction temperature (e.g., 353 K).

    • Slowly add sulfuryl chloride to the reaction mixture over a period of time.

    • Monitor the reaction progress using GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the catalyst.

    • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

    • Purify the product by fractional distillation or column chromatography to isolate the 4-chlorocumene.

2. Protocol for Free-Radical Side-Chain Chlorination of Cumene

This protocol provides a general method for the side-chain chlorination of cumene.

  • Materials: Cumene, N-chlorosuccinimide (NCS), benzoyl peroxide (initiator), carbon tetrachloride (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve cumene and NCS in carbon tetrachloride.

    • Add a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux while irradiating with the UV lamp.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction mixture.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude α-chlorocumene.

    • The product can be further purified by vacuum distillation.

Mandatory Visualization

Electrophilic_Chlorination cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Cl2 Cl₂ ActivatedCl δ+Cl-Clδ-•••AlCl₃ Cl2->ActivatedCl Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedCl SigmaComplex Arenium Ion Intermediate (Sigma Complex) ActivatedCl->SigmaComplex Cumene Cumene Cumene->SigmaComplex Attack on δ+Cl Chlorocumene Chlorocumene (o-, p-isomers) SigmaComplex->Chlorocumene -H⁺ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen

Caption: Electrophilic Aromatic Chlorination Pathway of Cumene.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad UV light or Heat Cumene_prop Cumene Cl_rad->Cumene_prop Cumyl_rad Cumyl Radical Cumene_prop->Cumyl_rad H• abstraction HCl_prop HCl AlphaChloro α-Chlorocumene Cumyl_rad->AlphaChloro Reaction with Cl₂ Cl2_prop Cl₂ Cl2_prop->AlphaChloro Cl_rad_regen Cl• Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl_rad2 Cl• Cl_rad2->Cl2_term Cumyl_rad1 Cumyl Radical Dimer Dimer Cumyl_rad1->Dimer Cumyl_rad2 Cumyl Radical Cumyl_rad2->Dimer Cl_rad_term Cl• AlphaChloro_term α-Chlorocumene Cl_rad_term->AlphaChloro_term Cumyl_rad_term Cumyl Radical Cumyl_rad_term->AlphaChloro_term

Caption: Free-Radical Side-Chain Chlorination Pathway of Cumene.

References

Technical Support Center: Purification of m-Chlorocumene by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-Chlorocumene by distillation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why is vacuum distillation necessary?

A1: this compound has a relatively high boiling point of 179.6°C at atmospheric pressure (760 mmHg)[1]. At such high temperatures, there is a risk of product decomposition or the formation of unwanted byproducts. Vacuum distillation is employed to lower the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes thermal degradation and improves the purity of the final product.

Q2: What are the most common impurities in crude this compound?

A2: The most common impurities in crude this compound are its isomers, o-Chlorocumene and p-Chlorocumene, which are often formed during the synthesis process. Other potential impurities can include unreacted starting materials, solvents, and byproducts from side reactions. The presence of water can also be a critical impurity in systems containing chlorinated hydrocarbons, as it can lead to corrosion and fouling issues.

Q3: How can I determine the optimal pressure and temperature for my vacuum distillation?

A3: The optimal pressure and temperature for your vacuum distillation will depend on the efficiency of your vacuum pump and the desired purity of the final product. A general approach is to first achieve a stable, low pressure with your vacuum system. Then, gradually heat the distillation flask. The boiling point of this compound will be significantly lower under vacuum. For precise control, it is recommended to use a pressure-temperature nomograph to estimate the boiling point at a given pressure. Experimental scouting runs with a small amount of material are often necessary to determine the ideal parameters for your specific setup.

Q4: What is "bumping," and how can it be prevented during vacuum distillation?

A4: "Bumping" is the sudden, violent boiling of a liquid, which can lead to the loss of product and contamination of the distillate. It is more common under vacuum. To prevent bumping, it is crucial to use a magnetic stir bar or a capillary bubbler to ensure smooth and even boiling. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by distillation.

Problem Possible Cause(s) Recommended Solution(s)
No Distillate Collection - Inadequate heating.- Vacuum leak in the system.- Condenser temperature is too high.- Ensure the heating mantle is set to an appropriate temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure a steady flow of cold water through the condenser.
Product is Contaminated with Isomers - Inefficient fractional distillation column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Distillate is Cloudy - Presence of water in the crude material.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Ensure all glassware is thoroughly dry before assembly.
Sudden Drop in Vacuum - Leak in the system.- "Bumping" of the liquid.- Immediately check for leaks at all connection points.- Ensure smooth stirring or bubbling is maintained.
Corrosion of Equipment - Presence of water and acidic impurities in the crude material.- Neutralize any acidic impurities before distillation.- Thoroughly dry the crude product to remove water.[2]
Flooding of the Distillation Column - Excessive boil-up rate.- High reflux ratio.- Reduce the heat input to the distillation flask.- Adjust the reflux ratio if using a distillation head with that capability.
Fouling or Discoloration in the Distillation Flask - Thermal decomposition of the product or impurities.- Lower the distillation temperature by using a higher vacuum.- Ensure the crude material is free of non-volatile impurities.

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol provides a general procedure for the purification of this compound. Specific parameters may need to be optimized for your particular setup and purity requirements.

1. Pre-distillation Preparation:

  • Ensure the crude this compound is dry. If water is suspected, dry it over anhydrous magnesium sulfate and filter.

  • Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux) for efficient separation of isomers.

  • Grease all ground-glass joints sparingly to ensure a good seal.

  • Add a magnetic stir bar to the round-bottom distillation flask.

2. Distillation Procedure:

  • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

  • Begin stirring.

  • Turn on the cooling water to the condenser.

  • Slowly evacuate the system using a vacuum pump. A cold trap should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Once a stable vacuum is achieved (typically in the range of 10-20 mmHg), begin to heat the distillation flask gently with a heating mantle.

  • Observe the distillation head for the condensation of vapor. Allow the temperature to stabilize.

  • Collect a small forerun fraction, which may contain more volatile impurities.

  • Increase the temperature slightly and collect the main fraction of this compound at its expected boiling point under the applied vacuum. The boiling point will need to be determined experimentally or estimated using a nomograph.

  • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

  • Once the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop the distillation by removing the heat source.

  • Allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

3. Post-distillation Analysis:

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable analytical technique.

Visual Guides

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Analysis Dry Dry Crude This compound Assemble Assemble Distillation Apparatus Dry->Assemble Charge Charge Flask Assemble->Charge Evacuate Evacuate System Charge->Evacuate Heat Apply Heat Evacuate->Heat Collect_Forerun Collect Forerun Heat->Collect_Forerun Collect_Main Collect Main Fraction Collect_Forerun->Collect_Main Stop Stop Distillation Collect_Main->Stop Analyze Analyze Purity (GC-MS) Stop->Analyze

Caption: Experimental workflow for the purification of this compound by fractional vacuum distillation.

Troubleshooting_Tree Start Distillation Issue? NoDistillate No Distillate? Start->NoDistillate Yes Contaminated Contaminated Product? Start->Contaminated No CheckHeat Check Heat & Vacuum NoDistillate->CheckHeat Yes CheckCondenser Check Condenser Temp NoDistillate->CheckCondenser Also VacuumIssue Vacuum Problem? Contaminated->VacuumIssue No ImproveColumn Use Better Column Contaminated->ImproveColumn Yes SlowRate Slow Distillation Rate Contaminated->SlowRate Also CheckLeaks Check for Leaks VacuumIssue->CheckLeaks Yes PreventBumping Ensure Smooth Stirring VacuumIssue->PreventBumping Also

Caption: A decision tree for troubleshooting common distillation problems.

References

Technical Support Center: Grignard Reaction with m-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of m-Chlorocumene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Failure to initiate is the most common issue with Grignard reactions, especially with less reactive aryl chlorides like this compound. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will prevent the reaction from starting.

    • Solution: Flame-dry all glassware under a nitrogen or argon atmosphere immediately before use. Ensure all solvents (typically THF or diethyl ether) are rigorously dried, for instance, by passing them through an activated alumina column or by distillation from a suitable drying agent like sodium/benzophenone.[1] this compound should also be dry.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution: Activate the magnesium surface. Several methods can be employed:

      • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[2] These activators react with the magnesium surface, cleaning it and facilitating the reaction.

      • Advanced Activation: For particularly stubborn reactions, consider using Rieke magnesium, a highly reactive form of magnesium, or chemical activators like diisobutylaluminum hydride (DIBAL-H).

  • Impure this compound: Impurities in the starting material can inhibit the reaction.

    • Solution: Purify the this compound by distillation, and ensure it is dry before use.

  • Insufficient Local Concentration: A high local concentration of the aryl halide is often needed to initiate the reaction.

    • Solution: Add a small portion (about 10%) of the this compound to the magnesium suspension first. Apply gentle heating with a heat gun to the spot where the halide was added. Look for signs of reaction initiation, such as bubbling or a slight increase in temperature, before adding the rest of the this compound solution slowly.

Q2: I'm observing a low yield of my desired product after reacting the Grignard reagent. What could be the issue?

A2: Low yields can result from several factors during both the formation of the Grignard reagent and its subsequent reaction.

  • Incomplete Grignard Formation: If the Grignard reagent itself is not formed in high yield, the subsequent reaction will be poor.

    • Solution: Ensure the magnesium is fully consumed during the reaction. If unreacted magnesium remains, consider extending the reaction time or using one of the activation methods described above.

  • Side Reactions: The primary side reaction is the Wurtz coupling, where two aryl groups couple together. This is more prevalent with less reactive halides.

    • Solution: Maintain a dilute concentration of the this compound by adding it slowly to the magnesium suspension. This minimizes the concentration of the halide available for coupling.

  • Reaction with Solvent: While ethers are generally stable, prolonged heating can lead to cleavage of the ether by the Grignard reagent.

    • Solution: Avoid excessive heating. The reaction is exothermic, and once initiated, it should proceed without external heating. A gentle reflux may be maintained.

  • Issues with the Electrophile: If the Grignard formation appears successful, the problem may lie in the subsequent step.

    • Solution: Ensure your electrophile is pure and dry. Add the Grignard reagent solution slowly to the electrophile at an appropriate temperature (often 0 °C or lower) to control the reaction rate and minimize side reactions.

Q3: My reaction mixture turned dark brown/black. Is this normal?

A3: A color change is expected during the formation of a Grignard reagent. The solution typically turns cloudy and greyish or brownish, which is indicative of a successful reaction. However, a very dark black color, especially with the formation of a precipitate, could indicate decomposition or significant side reactions. This might be due to impurities or overheating. If the reaction still proceeds to give the desired product, the color may not be a major concern. However, if accompanied by low yield, it suggests a need to revisit the reaction conditions, particularly purity of reagents and temperature control.

Data Presentation

The following table presents illustrative data for the formation of an aryl Grignard reagent under different activation conditions. Note that these are typical values for an aryl chloride and may vary for this compound.

Activation MethodReaction Time (hours)Typical Yield (%)Notes
None6-12< 20Initiation is often difficult and yields are low.
Iodine2-460-80A small crystal is added to initiate the reaction.
1,2-Dibromoethane2-470-90A small amount is added to activate the Mg surface.
DIBAL-H1-3> 90Highly effective for activating magnesium.

Experimental Protocols

Protocol 1: Preparation of m-Cumylmagnesium Chloride

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation:

    • Add a small amount of the this compound solution from the dropping funnel to the magnesium turnings.

    • Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed, indicating the start of the reaction.

  • Grignard Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours or until the magnesium is consumed. The resulting greyish-brown solution is the Grignard reagent.

Protocol 2: Reaction with an Electrophile (e.g., Acetone)

  • Setup: In a separate flame-dried round-bottom flask under a nitrogen/argon atmosphere, dissolve acetone (1 equivalent) in anhydrous THF.

  • Addition: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared m-Cumylmagnesium chloride solution via a cannula or dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup prep1 Flame-dry glassware prep2 Add Mg and Iodine prep1->prep2 prep3 Add small amount of this compound/THF prep2->prep3 prep4 Initiate with gentle heating prep3->prep4 prep5 Slowly add remaining this compound prep4->prep5 prep6 Stir until Mg is consumed prep5->prep6 react3 Slowly add Grignard reagent prep6->react3 Transfer Grignard solution react1 Prepare electrophile solution react2 Cool to 0°C react1->react2 react4 Stir and warm to RT workup1 Quench with NH4Cl (aq) react4->workup1 workup2 Extract with ether workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3

Caption: Experimental workflow for the Grignard reaction.

troubleshooting_tree start Reaction fails to initiate q1 Are glassware and reagents completely dry? start->q1 sol1 Flame-dry glassware and use anhydrous solvents q1->sol1 No q2 Is the magnesium surface activated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding q2->sol2 No q3 Is the local concentration of halide high enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Add a small portion of halide and apply gentle local heating q3->sol3 No success Reaction should initiate q3->success Yes a3_no No sol3->q3

Caption: Troubleshooting decision tree for reaction initiation.

References

preventing dechlorination during m-Chlorocumene hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing dechlorination during the hydrogenation of m-Chlorocumene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Dechlorination (Formation of Cumene) 1. Inappropriate Catalyst Choice: Catalysts with high hydrodechlorination activity (e.g., standard Palladium on Carbon) are being used.[1] 2. High Reaction Temperature: Elevated temperatures can promote the cleavage of the C-Cl bond. 3. High Hydrogen Pressure: Increased hydrogen pressure can favor hydrodechlorination. 4. Prolonged Reaction Time: Extended reaction times can lead to the undesired side reaction.1. Catalyst Selection: - Utilize a catalyst with lower hydrodechlorination activity. Rhodium-based catalysts, such as Rh/C, are often more selective for aromatic ring hydrogenation without affecting the halogen substituent.[2] - Consider modifying the catalyst support or using catalyst poisons to selectively inhibit dechlorination. 2. Optimize Reaction Temperature: - Start with lower temperatures (e.g., 25-50°C) and gradually increase if the reaction rate is too slow. 3. Optimize Hydrogen Pressure: - Employ lower hydrogen pressures (e.g., 1-5 atm) to minimize hydrodechlorination. 4. Monitor Reaction Progress: - Track the reaction using techniques like GC-MS to stop it once the desired conversion of this compound is achieved, avoiding over-hydrogenation.
Low or No Hydrogenation of the Aromatic Ring 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Low Hydrogen Pressure/Temperature: The reaction conditions may not be sufficient to overcome the activation energy for aromatic ring hydrogenation.[3][4]1. Purify Reactants: - Ensure the this compound and solvent are free from impurities like sulfur compounds or other catalyst poisons. 2. Increase Catalyst Loading: - Incrementally increase the catalyst to substrate ratio. 3. Adjust Reaction Conditions: - Gradually increase the hydrogen pressure and/or temperature. Note that this may also increase the risk of dechlorination, so careful optimization is required.
Inconsistent Reaction Results 1. Variable Catalyst Quality: Inconsistent catalyst preparation or batch-to-batch variation. 2. Poor Mixing: Inefficient stirring can lead to localized "hot spots" or poor distribution of hydrogen and catalyst. 3. Inaccurate Control of Reaction Parameters: Fluctuations in temperature or pressure.1. Use High-Quality Catalyst: - Source catalysts from a reputable supplier and use the same batch for a series of experiments. 2. Ensure Efficient Stirring: - Use a high-quality stir plate and appropriate stir bar size for the reaction vessel. 3. Maintain Stable Conditions: - Use a reliable temperature controller and pressure regulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

A1: The primary challenge is the selective hydrogenation of the aromatic ring to yield 3-chloro-isopropyl-cyclohexane without causing dechlorination, which leads to the formation of cumene. The carbon-chlorine bond can be susceptible to cleavage under certain hydrogenation conditions.

Q2: Which catalyst is recommended to avoid dechlorination?

A2: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also be active for hydrodechlorination.[1] For selective hydrogenation of the aromatic ring in the presence of a halogen, Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al2O3), are often preferred as they can exhibit lower hydrodechlorination activity.[2]

Q3: What are the ideal reaction conditions to minimize dechlorination?

A3: Milder reaction conditions are generally preferred to minimize dechlorination. This includes lower temperatures (e.g., 20-60°C) and lower hydrogen pressures (e.g., 3-4 atm).[2] However, the optimal conditions will depend on the specific catalyst and substrate concentration and should be determined experimentally.

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: The reaction progress can be effectively monitored by taking aliquots from the reaction mixture at different time points and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the consumption of this compound and the formation of the desired product as well as any dechlorinated byproduct (cumene).

Q5: Can the solvent affect the selectivity of the hydrogenation?

A5: Yes, the choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used. Acetic acid can sometimes be used as a solvent and may enhance the rate of hydrogenation of the aromatic ring.[2] It is advisable to screen a few different solvents to find the one that provides the best selectivity for your specific catalyst system.

Experimental Protocol: Selective Hydrogenation of this compound

This protocol provides a general procedure for the selective hydrogenation of this compound. Optimization of specific parameters may be required.

Materials:

  • This compound

  • Rhodium on Carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.

  • Catalyst Loading: To the vessel, add 5% Rh/C catalyst (e.g., 50 mg for a 1 mmol scale reaction).

  • Reactant Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (e.g., 1 mmol) dissolved in anhydrous ethanol (e.g., 10 mL).

  • System Purge: Seal the vessel and purge the system with hydrogen gas several times to remove any residual air.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 4 atm). Begin stirring and maintain the reaction at the desired temperature (e.g., 40°C).

  • Monitoring: Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture for GC-MS analysis to monitor the conversion and selectivity.

  • Reaction Quench: Once the desired conversion is reached, stop the stirring and heating. Carefully vent the hydrogen gas.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with a small amount of ethanol. The filtrate contains the product.

  • Analysis: Analyze the final product mixture by GC-MS to determine the yield and purity.

Visualizations

G cluster_0 Troubleshooting Dechlorination cluster_1 Decision Pathway HighDechlorination High Dechlorination (Cumene Formation) Cause Potential Causes HighDechlorination->Cause Investigate Solution Recommended Solutions Cause->Solution Implement Catalyst Inappropriate Catalyst (e.g., high activity Pd/C) Cause->Catalyst Temp High Temperature Cause->Temp Pressure High H2 Pressure Cause->Pressure ChangeCatalyst Switch to Rh/C Catalyst->ChangeCatalyst LowerTemp Decrease Temperature Temp->LowerTemp LowerPressure Decrease H2 Pressure Pressure->LowerPressure ChangeCatalyst->Solution LowerTemp->Solution LowerPressure->Solution G Start Start: this compound DesiredPath Selective Hydrogenation (Aromatic Ring) Start->DesiredPath Favorable Conditions (e.g., Rh/C, low T, low P) UndesiredPath Hydrodechlorination (C-Cl Cleavage) Start->UndesiredPath Harsh Conditions (e.g., Pd/C, high T, high P) DesiredProduct Desired Product: 3-chloro-isopropyl-cyclohexane DesiredPath->DesiredProduct UndesiredProduct Undesired Byproduct: Cumene UndesiredPath->UndesiredProduct G A 1. Prepare Reaction Vessel and Catalyst B 2. Add this compound Solution A->B C 3. Purge with H2 B->C D 4. Pressurize and Heat C->D E 5. Monitor by GC-MS D->E F 6. Quench and Work-up E->F G 7. Analyze Final Product F->G

References

activation methods for magnesium in m-Chlorocumene Grignard synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the activation of magnesium for the synthesis of the m-Chlorocumene Grignard reagent.

Troubleshooting Guide

Q1: My Grignard reaction with this compound won't initiate. What are the common causes and how can I fix it?

A1: Failure to initiate is the most common issue in Grignard synthesis. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with this compound.[1][2][3] Here are the steps to troubleshoot this problem:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or diethyl ether must be rigorously dried.[5]

  • Activate the Magnesium Surface: The MgO layer must be disrupted. Several methods can be employed, ranging from mechanical to chemical activation.

  • Initial Reagent Concentration: Add a small portion of your this compound in a concentrated solution to the magnesium. Once the reaction initiates (indicated by warming, bubbling, or a color change), the remaining halide can be added in a more dilute solution.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[6] Be cautious to avoid solvent boiling before the reaction begins.

Below is a general troubleshooting workflow for a non-initiating Grignard reaction.

Troubleshooting_Grignard_Initiation start Reaction Not Initiating check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Atmosphere) start->check_anhydrous local_heat Apply Gentle Local Heat (Heat Gun) check_anhydrous->local_heat Conditions are Dry add_activator Introduce a Chemical Activator (e.g., Iodine, 1,2-Dibromoethane) local_heat->add_activator No Initiation success Reaction Initiates local_heat->success Initiation! mechanical_activation Attempt Mechanical Activation (Crushing, Sonication) add_activator->mechanical_activation No Initiation add_activator->success Initiation! check_reagents Verify Reagent Quality (Magnesium, this compound) mechanical_activation->check_reagents No Initiation mechanical_activation->success Initiation!

Caption: Troubleshooting workflow for a stalled Grignard reaction.

Q2: The reaction started but then turned cloudy and black, and my yield was low. What happened?

A2: A black or cloudy appearance can indicate side reactions or decomposition. With aryl halides like this compound, a common side reaction is the formation of biphenyl-type products (Wurtz coupling).[7] Overheating the reaction can also lead to decomposition. It's crucial to maintain control over the reaction temperature. Once initiated, the reaction is exothermic. Use an ice bath to moderate the temperature and add the this compound solution dropwise to maintain a gentle reflux.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of activating magnesium?

A1: Magnesium metal is typically coated with a thin, unreactive layer of magnesium oxide (MgO). This layer acts as a barrier, preventing the magnesium from reacting with the organic halide (this compound).[1][3] Activation methods are designed to break through or remove this oxide layer, exposing the fresh, reactive magnesium metal surface.[8]

Q2: Which activation method is best for this compound?

A2: The "best" method depends on the scale of your reaction, the purity of your reagents, and available equipment. For a relatively unreactive aryl chloride like this compound, a chemical activator is often recommended.

  • Iodine: A small crystal of iodine is a very common and effective activator.[2][9] It reacts with the magnesium to etch the surface.[2][10]

  • 1,2-Dibromoethane (DBE): This is another popular choice. It reacts with magnesium to form ethylene gas and magnesium bromide, cleaning the magnesium surface in the process.[1][9] The observation of ethylene bubbles is a clear indicator that the magnesium is active.[1]

  • Mechanical Methods: Simple crushing of the magnesium turnings with a glass rod can expose a fresh surface.[1][7] Stirring the dry magnesium turnings under an inert atmosphere for an extended period can also be effective.[8][11]

Below is a flowchart to help you decide on an activation method.

Activation_Method_Selection start Select Mg Activation Method for This compound Grignard lab_scale Is the reaction on a standard lab scale (< 1L)? start->lab_scale iodine Use Iodine Crystal (Simple & Effective) lab_scale->iodine Yes plant_scale Is the reaction on a large (plant) scale? lab_scale->plant_scale No dbe Use 1,2-Dibromoethane (DBE) (Visual confirmation via bubbling) iodine->dbe Alternative crushing Use Mechanical Crushing (Simple, no chemical additives) dbe->crushing Alternative dibah Consider DIBAH Activation (Safe for large scale) plant_scale->dibah Yes dry_stirring Consider Mechanical Activation (Dry stirring under inert gas) dibah->dry_stirring Alternative

Caption: Decision tree for selecting a magnesium activation method.

Q3: Can I use sonication to activate the magnesium?

A3: Yes, sonication is a viable mechanical activation method. Placing the reaction flask in an ultrasonic bath can help to break up the magnesium oxide layer through cavitation.[1][8][9]

Q4: What is Rieke Magnesium and is it necessary?

A4: Rieke Magnesium is a highly reactive form of magnesium powder produced by reducing a magnesium salt (like MgCl₂) with an alkali metal.[12][13] It is much more reactive than standard magnesium turnings and can be used for very unreactive halides. For this compound, Rieke Magnesium is typically not necessary and standard activation methods should suffice.

Data on Activation Methods

Activation MethodTypical AmountInitiation TimeAdvantagesDisadvantages
Iodine 1-2 small crystalsVariable, often 5-15 minSimple, effective, visual cue (color disappears).[7]Can lead to minor byproducts if used in excess.[2]
1,2-Dibromoethane A few dropsVariable, often 5-15 minVisual cue (ethylene bubbles), forms benign byproducts.[1]Introduces another halide to the reaction.
Mechanical Crushing N/ACan be immediateNo chemical additives, simple.[7]Can be difficult with hard magnesium; risk of breaking glassware.[7]
DIBAH Catalytic amountControlled, low tempHighly reliable, safe for large scale, dries solvent.[14][15][16]Requires handling of pyrophoric DIBAH.

Experimental Protocols

Protocol 1: Activation with Iodine

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add one or two small crystals of iodine. The flask may be gently warmed to sublime the iodine, coating the magnesium turnings.[9]

  • Add a small volume (~10% of total) of anhydrous THF or diethyl ether, just enough to cover the magnesium.

  • Begin stirring and add a small amount (~5-10%) of the this compound solution.

  • The initiation is marked by the disappearance of the brown iodine color and a gentle bubbling or increase in temperature.[7]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add anhydrous THF or diethyl ether to cover the magnesium.

  • Add a few drops (e.g., 2-3 drops for a ~50 mmol scale reaction) of 1,2-dibromoethane via syringe.[17]

  • Stir the mixture. Initiation is indicated by the evolution of gas (ethylene bubbles) from the magnesium surface.[1]

  • Once bubbling is observed, begin the dropwise addition of the this compound solution at a rate that maintains a gentle reflux.

Protocol 3: Mechanical Activation (Dry Stirring)

  • To a flame-dried round-bottom flask equipped with a robust magnetic stir bar and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Seal the flask and ensure a positive pressure of inert gas.

  • Stir the dry magnesium turnings vigorously for several hours (or overnight if possible).[8][11] This mechanical abrasion helps to remove the oxide layer.[8]

  • After the dry stirring period, add anhydrous solvent and proceed with the addition of this compound as described in the other protocols.

References

Technical Support Center: Identifying Impurities in m-Chlorocumene via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in m-Chlorocumene.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Question: Why am I seeing no peaks or very small peaks for my this compound sample?

Answer: Several factors could lead to the absence or significant reduction of analyte peaks. A systematic check is recommended:

  • Injection Issues:

    • Syringe Problem: The syringe may be blocked or malfunctioning. Try cleaning or replacing the syringe.

    • Incorrect Sample Volume: Ensure the correct sample volume is being injected.

    • Autosampler Malfunction: If using an autosampler, verify its operation and alignment.

  • System Leaks: A leak in the system can lead to a loss of sample and poor performance. Check for leaks at the septum, column fittings, and transfer line.

  • Inlet and Column Problems:

    • Broken Column: The column may be broken, especially near the injector or detector.

    • Improper Column Installation: Ensure the column is installed at the correct depth in both the injector and the transfer line to the mass spectrometer.

  • Mass Spectrometer Issues:

    • Filament Failure: The MS filament may have burned out. Check the filament status and switch to the alternate if available.

    • Tuning Problems: The MS may require tuning. Run a system tune to ensure optimal performance.

Question: My this compound peak is tailing. What are the common causes and solutions?

Answer: Peak tailing in the analysis of chlorinated aromatic compounds is a common issue and can be caused by several factors:

  • Active Sites: Active sites in the injector liner, on the column, or in the transfer line can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column from the inlet side to remove any contamination or active sites.[1][2]

  • Contamination: Non-volatile residues in the injector can lead to peak tailing.

    • Solution: Regularly replace the inlet liner and septum.[1]

  • Improper Column Installation: If the column is not installed correctly, it can create dead volume, leading to peak distortion.

    • Solution: Reinstall the column, ensuring a clean, square cut on the column end and proper insertion depth.

  • Solvent Effects: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.

    • Solution: If possible, choose a solvent that is more compatible with the stationary phase.

Question: I am observing unexpected peaks in my chromatogram. How can I identify the source of these "ghost peaks"?

Answer: Ghost peaks can originate from several sources. To identify them, follow these steps:

  • Run a Blank: Inject a sample of your solvent to see if the ghost peaks are present. If they are, the contamination is likely in your solvent or syringe.

  • Check the Septum: Pieces of the septum can break off during injection and contaminate the inlet liner, leading to ghost peaks.

    • Solution: Replace the septum and the inlet liner.

  • Carryover: If a previously analyzed sample had a high concentration, it can lead to carryover in subsequent runs.

    • Solution: Run several solvent blanks to flush the system.

  • Contaminated Carrier Gas: Impurities in the carrier gas can also appear as ghost peaks. Ensure high-purity gas and functioning gas traps.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Isomeric Impurities: o-Chlorocumene and p-Chlorocumene are common isomers formed during the chlorination of cumene.

  • Starting Materials: Unreacted cumene may be present.

  • Over-chlorinated Products: Dichlorocumenes can be formed if the chlorination reaction proceeds too far.

  • Related Compounds: Benzene and toluene may be present as impurities from the initial starting materials.

Q2: How can I differentiate between the isomers of chlorocumene in my GC-MS analysis?

A2: The isomers of chlorocumene (ortho, meta, and para) will have very similar mass spectra due to their similar fragmentation patterns. Therefore, chromatographic separation is key to their differentiation.

  • Retention Time: The isomers will have slightly different retention times on a standard non-polar column (like a DB-5ms or HP-5ms). Typically, the para isomer will elute first, followed by the meta and then the ortho isomer, but this can vary with the specific column and temperature program.

  • Mass Spectra: While very similar, there may be subtle differences in the relative abundances of the fragment ions. Comparing the acquired spectra to a library of known standards is the most reliable method for confirmation.

Q3: What are the characteristic mass fragments for this compound?

A3: The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak will be observed at m/z 154, with an M+2 peak at m/z 156 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The base peak is typically at m/z 139, corresponding to the loss of a methyl group (-CH₃). Other significant fragments can be seen at m/z 103, resulting from the loss of the entire isopropyl group.

Q4: What type of GC column is recommended for the analysis of this compound and its impurities?

A4: A low- to mid-polarity column is generally recommended for the separation of chlorocumene isomers and related impurities. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) is a common and effective choice. These columns provide good resolution for aromatic compounds.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Impurity Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

Table 2: Example Quantitative Data for Potential Impurities in this compound

CompoundRetention Time (min) (Illustrative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Typical Concentration (%)
Cumene8.510512077< 0.1
p-Chlorocumene10.2139154103< 0.5
This compound 10.4 139 154 103 > 99.0
o-Chlorocumene10.7139154103< 0.5
Dichlorocumene12.5173188138< 0.1

Note: Retention times are illustrative and will vary depending on the specific instrument and conditions.

Experimental Protocols

Methodology for GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent such as hexane or dichloromethane.

    • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Perform a system suitability check by injecting a known standard to ensure proper performance.

  • Data Acquisition:

    • Inject the prepared sample onto the GC-MS system.

    • Acquire the data in full scan mode to identify all volatile and semi-volatile components.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the main this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

    • Quantify the impurities using the peak area percentage from the TIC, assuming a response factor of 1 for all components for an initial estimation. For more accurate quantification, calibration with certified reference standards is required.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC PeakID Peak Identification & Library Search TIC->PeakID Quant Quantification PeakID->Quant Report Impurity Profile Report Quant->Report

Caption: Experimental workflow for GC-MS impurity identification.

Troubleshooting_Logic Start GC-MS Problem Observed NoPeaks No / Small Peaks? Start->NoPeaks Tailing Peak Tailing? NoPeaks->Tailing No CheckInject Check Syringe & Injection NoPeaks->CheckInject Yes GhostPeaks Ghost Peaks? Tailing->GhostPeaks No CheckActive Check for Active Sites (Liner, Column) Tailing->CheckActive Yes RunBlank Run Solvent Blank GhostPeaks->RunBlank Yes Solution Implement Solution GhostPeaks->Solution No (Other Issue) CheckLeaks Check for Leaks CheckInject->CheckLeaks CheckColumn Check Column Installation CheckLeaks->CheckColumn CheckColumn->Solution CheckContam Check Inlet Contamination CheckActive->CheckContam CheckInstall Check Column Installation CheckContam->CheckInstall CheckInstall->Solution CheckSeptum Check Septum & Liner RunBlank->CheckSeptum CheckCarryover Check for Carryover CheckSeptum->CheckCarryover CheckCarryover->Solution

Caption: Logical troubleshooting flow for common GC-MS issues.

References

Technical Support Center: Optimizing Temperature for m-Chlorocumene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-Chlorocumene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction temperatures and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how does temperature influence these reactions?

A1: The two primary methods for synthesizing this compound are the direct chlorination of cumene and the Friedel-Crafts alkylation of chlorobenzene. Temperature is a critical parameter in both methods, significantly impacting reaction rate, product yield, and the formation of impurities.

  • Direct Chlorination of Cumene: This method involves the reaction of cumene with a chlorinating agent. Temperature control is crucial to manage the reaction rate and prevent over-chlorination or the formation of undesired isomers.

  • Friedel-Crafts Alkylation of Chlorobenzene: This involves the reaction of chlorobenzene with an isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) in the presence of a Lewis acid catalyst. Temperature must be carefully controlled to prevent side reactions such as carbocation rearrangements and polyalkylation.

Q2: What are the common side reactions observed at non-optimal temperatures during this compound synthesis?

A2: Deviating from the optimal temperature range can lead to several side reactions, reducing the yield and purity of this compound.

  • High Temperatures:

    • Polyalkylation: In Friedel-Crafts reactions, higher temperatures can promote the addition of multiple isopropyl groups to the chlorobenzene ring, resulting in di- or tri-substituted byproducts.

    • Isomerization: At elevated temperatures, there is an increased chance of forming ortho- and para-chlorocumene isomers, which can be difficult to separate from the desired meta- product.

    • Decomposition: Sensitive reagents and products may decompose at excessive temperatures, leading to a lower overall yield.

  • Low Temperatures:

    • Slow Reaction Rate: Insufficient thermal energy can lead to a very slow or incomplete reaction, resulting in low conversion of starting materials.

    • Catalyst Inactivity: Some Lewis acid catalysts used in Friedel-Crafts reactions have an optimal temperature range for their activity. At very low temperatures, the catalyst may not be efficient.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Alkylation

Symptoms:

  • The final product contains a large amount of unreacted chlorobenzene.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by techniques like TLC or GC to find the optimal temperature for your specific catalyst and reagent concentration.
Insufficient catalyst activity. Ensure the Lewis acid catalyst is fresh and anhydrous. Consider a more active catalyst if increasing the temperature is not feasible or leads to side reactions.
Poor mixing of reactants. Increase the stirring rate to ensure homogeneous mixing, which is crucial for efficient heat and mass transfer.
Issue 2: High Levels of Impurities (Isomers and Polyalkylated Products)

Symptoms:

  • GC-MS or NMR analysis shows the presence of significant amounts of o- and p-chlorocumene.

  • Mass spectrometry indicates the presence of di-isopropylchlorobenzene or other polyalkylated species.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. For many Friedel-Crafts alkylations, maintaining a temperature range of 0-25°C can help minimize the formation of undesired isomers and polyalkylation byproducts.
Incorrect molar ratio of reactants. Use a stoichiometric excess of chlorobenzene relative to the isopropylating agent. This can favor mono-alkylation.
Catalyst concentration is too high. Reduce the amount of Lewis acid catalyst. A lower catalyst concentration can sometimes lead to better selectivity.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Chlorobenzene with Isopropyl Alcohol

Objective: To synthesize this compound with optimal yield and purity.

Materials:

  • Chlorobenzene

  • Isopropyl alcohol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry dichloromethane (solvent)

  • Ice bath

  • Magnetic stirrer with heating capabilities

  • Thermometer or temperature probe

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

  • Charge the flask with anhydrous AlCl₃ and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C using an ice bath.

  • Add a solution of chlorobenzene and isopropyl alcohol in dichloromethane dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Temperature Optimization Data (Hypothetical):

Reaction Temperature (°C)This compound Yield (%)Isomer Impurities (%)Polyalkylation (%)
-1025<1<0.5
06521
108053
2575108
40601815

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Charge AlCl3 & DCM prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add Reactants (0-5°C) react1->react2 react3 Stir at Room Temp (4-6h) react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Separate & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Fractional Distillation workup3->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts alkylation.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_high_impurities High Impurities Troubleshooting start Low Yield or High Impurities? ly1 Increase Temperature start->ly1 Low Yield hi1 Decrease Temperature start->hi1 High Impurities ly2 Check Catalyst Activity ly1->ly2 ly3 Improve Mixing ly2->ly3 hi2 Adjust Molar Ratio hi1->hi2 hi3 Reduce Catalyst hi2->hi3

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

Technical Support Center: Managing Side Reactions of m-Chlorocumene with Strong Bases

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with m-chlorocumene and strong bases. It provides troubleshooting advice and answers to frequently asked questions to help manage and control potential side reactions during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the reaction of this compound with strong bases, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a lower than expected yield of the target molecule. What are the likely causes and how can I improve the yield?

A: Low yields in reactions of this compound with strong bases are often due to incomplete reaction, degradation of the product, or competing side reactions.

Probable Causes and Solutions

Probable Cause Recommended Solution
Insufficient Base Strength or Stoichiometry Ensure the base is strong enough to deprotonate the aryl halide or facilitate the desired reaction. Use a slight excess of the base to drive the reaction to completion.
Poor Solubility of Reactants Select a solvent that dissolves both this compound and the base at the reaction temperature. For organolithium reagents, ethereal solvents like THF or diethyl ether are common. For sodium amide, liquid ammonia is the classic solvent.
Reaction Temperature is Too Low Gradually increase the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and byproduct formation.
Presence of Water or Protic Impurities Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Traces of water can quench strong bases.

Issue 2: Formation of Multiple Isomers

Q: I am observing the formation of multiple product isomers, not just the expected substitution product. Why is this happening and how can I improve selectivity?

A: The formation of multiple isomers is a classic sign of a reaction proceeding through a benzyne intermediate. Aryl halides can undergo elimination of HX in the presence of a very strong base to form a highly reactive benzyne. The nucleophile can then add to either of the two carbons of the triple bond, leading to a mixture of products.[1]

Logical Workflow for Diagnosing Isomer Formation

G start Multiple Isomers Detected check_base Is a very strong base (e.g., NaNH2) used? start->check_base benzyne_path Benzyne mechanism is likely check_base->benzyne_path Yes snar_path Consider S_NAr mechanism check_base->snar_path No control_temp Lower reaction temperature benzyne_path->control_temp change_base Use a less hindered, stronger nucleophile/weaker base benzyne_path->change_base add_ewg Is an electron-withdrawing group present? snar_path->add_ewg no_ewg S_NAr is unlikely add_ewg->no_ewg No

Caption: Troubleshooting isomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction mechanism when this compound is treated with a very strong base like sodium amide?

A1: The primary side reaction is an elimination-addition reaction that proceeds through a benzyne intermediate.[1] The strong base abstracts a proton from a carbon atom adjacent to the one bearing the chlorine. This is followed by the elimination of the chloride ion to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, resulting in a mixture of meta- and para-substituted products.

Benzyne Formation from this compound

G cluster_0 This compound cluster_1 Benzyne Intermediate cluster_2 Product Mixture m_chlorocumene benzyne m_chlorocumene->benzyne + NaNH2 - NH3, - NaCl meta_product meta-isomer benzyne->meta_product + NH2- para_product para-isomer benzyne->para_product + NH2-

Caption: Benzyne mechanism leading to isomeric products.

Q2: How can I favor nucleophilic aromatic substitution (SNAr) over the benzyne mechanism?

A2: The SNAr mechanism is generally favored when the aromatic ring is activated by strong electron-withdrawing groups at the ortho or para positions relative to the leaving group. Since this compound lacks such activating groups, promoting the SNAr pathway is challenging. However, you can disfavor the benzyne pathway by:

  • Using a less aggressive base: A very strong, sterically hindered base is more likely to act as a base (abstract a proton) than as a nucleophile.

  • Controlling the temperature: The elimination step of the benzyne mechanism often requires higher temperatures.

Q3: What are some common strong bases that can cause these side reactions with this compound?

A3:

  • Sodium amide (NaNH₂): A very strong base commonly used to generate benzynes.

  • Organolithium reagents (e.g., n-butyllithium, s-butyllithium, t-butyllithium): These are also strong bases and can initiate benzyne formation.

  • Lithium diisopropylamide (LDA): A strong, sterically hindered base that is very effective at deprotonation and can lead to benzyne intermediates.

Experimental Protocols

Protocol 1: Reaction of this compound with Sodium Amide (Illustrating Benzyne Formation)

Objective: To demonstrate the formation of a mixture of isomers via the benzyne mechanism.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (anhydrous)

  • Anhydrous diethyl ether

  • Dry, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere and cool to -33°C (the boiling point of liquid ammonia).

  • Carefully condense anhydrous liquid ammonia into the flask.

  • Add sodium amide to the liquid ammonia with stirring.

  • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

  • Stir the reaction mixture for 2-4 hours at -33°C.

  • Quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, then add water and extract the products with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to identify and quantify the isomeric products.

Protocol 2: Attempted Nucleophilic Aromatic Substitution on this compound

Objective: To favor direct substitution by a nucleophile, minimizing benzyne formation.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dry, round-bottom flask with a reflux condenser and nitrogen inlet.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • To the flask, add this compound and anhydrous DMSO.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product to determine the extent of substitution versus elimination or no reaction.

Note: Due to the lack of an activating group, this reaction is expected to be very slow and may require harsh conditions, which in turn could lead to other decomposition pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of m-Chlorocumene and its associated waste. The following information is intended to supplement, not replace, your institution's established safety protocols and local regulations. Always consult with your Environmental Health and Safety (EHS) department for specific disposal requirements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (meta-Chlorocumene) is a chlorinated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl. It is a colorless to pale yellow liquid. The primary hazards associated with this compound include:

  • Flammability: It is a combustible liquid.

Q2: What are the immediate steps to take in case of an this compound spill?

A2: In the event of a spill, prioritize personal safety and containment:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.

  • Collect the Waste: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled, and sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department.

Q3: How should I collect and store this compound waste?

A3: Proper collection and storage of this compound waste are crucial to prevent accidents and environmental contamination:

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container. Carbon steel or stainless steel containers are recommended for chlorinated solvents.[2] If using plastic containers, ensure they are made of a compatible material (e.g., PTFE, PVDF) and check for any signs of degradation. Avoid using aluminum or magnesium containers.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and any other components of the waste stream.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and direct sunlight. Ensure the container is tightly sealed when not in use.

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. This compound is not water-soluble and is harmful to aquatic life.[3] Disposal of chlorinated solvents down the drain is prohibited by regulations in most jurisdictions and can lead to environmental contamination.

Q5: What are the approved disposal methods for this compound waste?

A5: The primary approved disposal method for chlorinated aromatic hydrocarbons like this compound is high-temperature incineration at a licensed hazardous waste disposal facility. These facilities have the necessary equipment to ensure complete destruction of the compound and to scrub harmful combustion byproducts. Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste.

Troubleshooting Guide

Issue Possible Cause Solution
Degradation of Waste Container Incompatible container material (e.g., certain plastics).Transfer the waste to a compatible container, such as a glass or stainless steel bottle. Consult a chemical resistance chart or your EHS department for appropriate container materials.
Foul Odor from Waste Container The container may not be properly sealed, or there could be a slow leak.Ensure the container lid is tightly secured. If the odor persists, inspect the container for any damage or leaks. If a leak is found, transfer the contents to a new, secure container.
Precipitate Formation in Waste Mixing with an incompatible chemical waste stream.Avoid mixing different waste streams. If a precipitate has formed, consult with your EHS department for guidance on how to proceed, as this may indicate a chemical reaction has occurred.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number7073-93-0[4]
Molecular FormulaC₉H₁₁Cl[4]
Molecular Weight154.64 g/mol [4]
Boiling Point179.6 °C at 760 mmHg[2]
Flash Point70.6 °C[2]
Density1.021 g/cm³[2]

Recommended Personal Protective Equipment (PPE)

Task Gloves Eye Protection Body Protection Respiratory Protection
Routine Handling (small quantities)Nitrile or NeopreneSafety glasses with side shieldsLab coatNot generally required if in a well-ventilated area
Weighing/DispensingNitrile or NeopreneSafety gogglesLab coatRecommended if not in a fume hood
Spill CleanupChemical-resistant gloves (e.g., Viton®, Butyl rubber)Chemical splash goggles and face shieldChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Waste HandlingChemical-resistant glovesChemical splash gogglesLab coat or chemical-resistant apronNot generally required if containers are sealed

Experimental Protocols

Note: The following protocol is a general guideline for a lab-scale advanced oxidation process (AOP) for the treatment of aqueous waste containing low concentrations of this compound. This procedure should only be carried out by trained personnel in a well-ventilated fume hood and with the appropriate PPE. Always consult with your EHS department before attempting any chemical treatment of hazardous waste.

Lab-Scale UV/H₂O₂ Treatment of Aqueous this compound Waste

Objective: To degrade this compound in an aqueous waste stream using an advanced oxidation process.

Materials:

  • Aqueous waste containing this compound (concentration < 100 ppm)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Stir plate and stir bar

  • UV lamp (e.g., 254 nm mercury lamp)

  • Quartz reaction vessel

  • pH meter and buffer solutions

  • Sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) for pH adjustment

  • Quenching agent (e.g., sodium bisulfite)

Procedure:

  • Setup: Place the quartz reaction vessel on a stir plate inside a fume hood. Add a stir bar to the vessel. Position the UV lamp so that it can irradiate the contents of the vessel.

  • Waste Preparation: Transfer a known volume of the aqueous this compound waste into the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to between 3 and 4 using dilute sulfuric acid or sodium hydroxide. This pH range is often optimal for Fenton-like reactions.

  • Initiation of Reaction: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The exact amount will depend on the concentration of this compound. A starting point could be a 10:1 molar ratio of H₂O₂ to this compound.

  • UV Irradiation: Turn on the UV lamp to begin the photolysis of H₂O₂ to generate hydroxyl radicals.

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours). Samples can be taken periodically to monitor the degradation of this compound using an appropriate analytical technique (e.g., GC-MS).

  • Quenching: Once the reaction is complete, turn off the UV lamp and quench any remaining hydrogen peroxide by adding a small amount of a quenching agent like sodium bisulfite.

  • Final pH Adjustment: Neutralize the pH of the treated solution to between 6 and 8.

  • Disposal: The treated solution should be analyzed to confirm the absence of this compound before being disposed of in accordance with local regulations for aqueous waste.

Visualizations

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Accumulation Area cluster_disposal Disposal Pathway A This compound Usage in Experiment B Generation of Waste (Liquid & Solid) A->B C Segregate Waste Streams B->C D Store in Labeled, Compatible Containers (e.g., Steel) C->D E Maintain Waste Log D->E F Schedule Waste Pickup with EHS E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H I Final Disposition (Ash Landfill) H->I

Caption: Workflow for the safe disposal of this compound waste.

SpillResponse A This compound Spill Occurs B Assess the Situation (Size, Location) A->B C Small Spill (<100 mL) B->C Minor D Large Spill (>100 mL) B->D Major E Evacuate Immediate Area C->E M Evacuate Entire Lab D->M F Alert Colleagues & Supervisor E->F G Don Appropriate PPE F->G H Contain Spill with Absorbent G->H I Collect Contaminated Material H->I J Decontaminate Spill Area I->J K Dispose of Waste J->K L Report to EHS K->L N Call Emergency Services & EHS M->N

References

Validation & Comparative

A Comparative Guide to the Reactivity of o-, m-, and p-Chlorocumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-chlorocumene. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from analogous compounds, and includes detailed experimental protocols for the comparative analysis of these isomers.

Executive Summary

The reactivity of chlorocumene isomers is primarily dictated by the interplay of the electronic and steric effects of the chloro and isopropyl substituents on the benzene ring. In electrophilic aromatic substitution, all isomers are deactivated relative to cumene but will undergo substitution preferentially at specific positions. The para-isomer is generally the most reactive, followed by the ortho- and then the meta-isomer, which is the least reactive. For nucleophilic aromatic substitution, all isomers are largely unreactive under standard conditions due to the electron-donating nature of the isopropyl group and the lack of strong electron-withdrawing groups. Reaction, if achieved, would require harsh conditions of high temperature and pressure.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a key reaction class for functionalizing aromatic rings. The reactivity of the chlorocumene isomers in EAS is governed by the directing and activating/deactivating effects of the chloro and isopropyl groups.

  • Isopropyl Group: An alkyl group that is weakly activating and an ortho-, para- director due to its electron-donating inductive effect.

  • Chloro Group: A halogen that is deactivating overall due to its electron-withdrawing inductive effect, but is an ortho-, para- director because of the resonance donation of its lone pairs.

The interplay of these effects and steric hindrance from the bulky isopropyl group determines the overall reactivity and the position of substitution for each isomer.

Predicted Order of Reactivity

The predicted order of reactivity for the chlorocumene isomers in electrophilic aromatic substitution is:

p-Chlorocumene > o-Chlorocumene > m-Chlorocumene

This order is based on the alignment of the directing effects of the two substituents and the degree of steric hindrance at the potential sites of substitution.

Regioselectivity of Nitration

Nitration is a representative electrophilic aromatic substitution reaction. The expected major products for the nitration of each chlorocumene isomer are outlined below.

G cluster_o o-Chlorocumene cluster_m This compound cluster_p p-Chlorocumene o_chlorocumene o-Chlorocumene o_product1 3-Nitro-2-chlorocumene o_chlorocumene->o_product1 Major o_product2 5-Nitro-2-chlorocumene o_chlorocumene->o_product2 Minor m_chlorocumene This compound m_product1 4-Nitro-3-chlorocumene m_chlorocumene->m_product1 Major m_product2 6-Nitro-3-chlorocumene m_chlorocumene->m_product2 Minor p_chlorocumene p-Chlorocumene p_product 2-Nitro-4-chlorocumene p_chlorocumene->p_product Major Product

Supporting Experimental Data (from Analogous Compounds)
CompoundRelative Rate of Nitration (Benzene = 1)Ortho (%)Meta (%)Para (%)
Toluene2558.54.537
tert-Butylbenzene1616875
Chlorobenzene0.03330169

Data compiled from various sources on electrophilic aromatic substitution.

This data highlights:

  • Alkyl groups (like isopropyl) activate the ring compared to hydrogen.

  • The bulky tert-butyl group shows significant steric hindrance at the ortho position, favoring para substitution. A similar, though less pronounced, effect is expected for the isopropyl group.

  • The chloro group is strongly deactivating.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on aryl halides is generally challenging and requires either the presence of strong electron-withdrawing groups on the ring or harsh reaction conditions. The chlorocumene isomers lack strong electron-withdrawing groups, and the isopropyl group is electron-donating, which further disfavors this reaction.

Predicted Order of Reactivity

All three isomers are expected to be highly unreactive towards nucleophilic aromatic substitution. The reaction would likely proceed via a benzyne mechanism under forced conditions (e.g., with a very strong base like sodium amide) or via an SNAr mechanism at very high temperatures and pressures. Differentiating the reactivity between the isomers is difficult without experimental data, but steric hindrance around the C-Cl bond in the ortho-isomer might make it the least reactive under SNAr conditions.

Experimental Protocols

To empirically determine the relative reactivity of the chlorocumene isomers, a competitive nitration experiment is recommended.

Competitive Nitration of Chlorocumene Isomers

Objective: To determine the relative rates of nitration of o-, m-, and p-chlorocumene.

Materials:

  • o-Chlorocumene

  • This compound

  • p-Chlorocumene

  • An internal standard (e.g., 1,2-dichlorobenzene)

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar stock solution of o-, m-, and p-chlorocumene and the internal standard in dichloromethane.

  • In a round-bottom flask cooled in an ice bath, add a measured volume of the stock solution.

  • Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise with constant stirring. The amount of the nitrating mixture should be substoichiometric to ensure that not all the starting materials are consumed.

  • Allow the reaction to stir in the ice bath for 30 minutes.

  • Quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS.

  • The relative amounts of the unreacted starting materials and the nitrated products can be determined by comparing the peak areas relative to the internal standard. The isomer that is consumed the most is the most reactive.

G start Equimolar mixture of o-, m-, p-chlorocumene + internal standard reagents Add limiting amount of HNO3/H2SO4 at 0°C start->reagents reaction Reaction for 30 min reagents->reaction quench Quench with NaHCO3/ice reaction->quench extraction Extract with CH2Cl2 quench->extraction analysis GC-MS Analysis extraction->analysis result Determine relative consumption of isomers and product distribution analysis->result

High-Temperature Hydrolysis (for Nucleophilic Substitution)

Objective: To compare the susceptibility of chlorocumene isomers to nucleophilic aromatic substitution by hydrolysis.

Warning: This reaction requires high temperatures and pressures and should only be conducted in a specialized high-pressure reactor (autoclave) by trained personnel.

Materials:

  • o-, m-, or p-chlorocumene

  • 10 M Sodium hydroxide solution

  • High-pressure autoclave

Procedure:

  • Place a measured amount of one of the chlorocumene isomers and the sodium hydroxide solution into the autoclave.

  • Seal the autoclave and heat to 350°C. The pressure will rise significantly.

  • Maintain the temperature for 1 hour.

  • Cool the reactor to room temperature.

  • Carefully vent the reactor and collect the reaction mixture.

  • Acidify the mixture with HCl and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to identify and quantify the corresponding chlorocumenol product and any unreacted starting material.

  • Repeat the experiment for the other two isomers under identical conditions. The isomer that yields the most product is the most reactive.

Conclusion

The reactivity of the chlorocumene isomers can be rationally predicted based on established principles of physical organic chemistry. For electrophilic aromatic substitution, the order of reactivity is expected to be p- > o- > this compound, with steric hindrance playing a significant role in the product distribution for the ortho-isomer. All isomers are anticipated to be highly resistant to nucleophilic aromatic substitution. The provided experimental protocols, particularly competitive nitration, offer a robust method for empirically verifying these predictions and obtaining quantitative data on the relative reactivities of these important chemical intermediates.

A Comparative Guide to m-Chlorocumene and m-Bromocumene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide leaving group is a critical parameter influencing reaction efficiency, catalyst selection, and overall yield. The fundamental principle governing the reactivity of aryl halides is the bond dissociation energy of the carbon-halogen bond, which follows the trend: C-I < C-Br < C-Cl. Consequently, m-bromocumene is generally expected to be significantly more reactive than m-chlorocumene in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The activation of the C-Cl bond in this compound typically requires more forcing reaction conditions, including higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step. Conversely, the greater reactivity of the C-Br bond in m-bromocumene allows for milder reaction conditions and a broader range of compatible catalysts.

General Reactivity and Performance Comparison

The following table summarizes the expected differences in performance between this compound and m-bromocumene in palladium-catalyzed cross-coupling reactions, based on established principles of aryl halide reactivity.

FeatureThis compoundm-Bromocumene
Reactivity LowerHigher
Typical Reaction Temperature Higher (often >100 °C)Milder (often room temp. to 80 °C)
Typical Reaction Time LongerShorter
Catalyst Loading Generally higherGenerally lower
Ligand Requirements Bulky, electron-rich phosphines or NHCsWider range of phosphine ligands
Potential Side Reactions Higher propensity for hydrodehalogenationLower propensity for side reactions
Expected Yields Generally lower to goodGenerally good to excellent

Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, which applies to both this compound and m-bromocumene. The key difference lies in the initial oxidative addition step, which is significantly more challenging for the stronger C-Cl bond.

Cross_Coupling_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-X (m-halocumene) PdII Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Coupling Partner) PdII_R Ar-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R' (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: Representative Examples

While specific protocols for this compound and m-bromocumene are not directly compared in the literature, the following procedures for analogous aryl chlorides and bromides illustrate the typical reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The coupling of aryl chlorides often requires more specialized catalyst systems.

Representative Protocol for an Aryl Chloride:

  • Reactants: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/H₂O (10:1, 5 mL)

  • Temperature: 100 °C

  • Time: 12-24 h

  • General Procedure: To an oven-dried flask, Pd(OAc)₂, SPhos, and K₃PO₄ are added. The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon). 4-Chlorotoluene, phenylboronic acid, and the solvent mixture are then added. The reaction mixture is heated to 100 °C with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography.

Representative Protocol for an Aryl Bromide:

  • Reactants: 4-Bromotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2.0 mmol)

  • Solvent: Toluene/EtOH/H₂O (4:1:1, 5 mL)

  • Temperature: 80 °C

  • Time: 2-6 h

  • General Procedure: A mixture of 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in the solvent mixture is stirred under an inert atmosphere at 80 °C. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki reaction, aryl chlorides necessitate more active catalytic systems.

Representative Protocol for an Aryl Chloride:

  • Reactants: 4-Chlorotoluene (1.0 mmol), n-Butyl acrylate (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)

  • Base: Cy₂NMe (1.5 mmol)

  • Solvent: N,N-Dimethylacetamide (DMAc) (3 mL)

  • Temperature: 120 °C

  • Time: 24 h

  • General Procedure: In a sealed tube under an inert atmosphere, 4-chlorotoluene, n-butyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, and Cy₂NMe are dissolved in DMAc. The tube is sealed and heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with ether, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Representative Protocol for an Aryl Bromide:

  • Reactants: 4-Bromotoluene (1.0 mmol), n-Butyl acrylate (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Base: Et₃N (1.5 mmol)

  • Solvent: Acetonitrile (5 mL)

  • Temperature: 80 °C

  • Time: 4-8 h

  • General Procedure: A mixture of 4-bromotoluene, n-butyl acrylate, Pd(OAc)₂, and Et₃N in acetonitrile is heated at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC/GC). The reaction mixture is then cooled, filtered to remove triethylammonium bromide, and the filtrate is concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. The use of bulky, electron-rich ligands is crucial for the amination of aryl chlorides.

Representative Protocol for an Aryl Chloride:

  • Reactants: 4-Chlorotoluene (1.0 mmol), Morpholine (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)

  • Base: NaOtBu (1.4 mmol)

  • Solvent: Toluene (5 mL)

  • Temperature: 100 °C

  • Time: 12-18 h

  • General Procedure: An oven-dried flask is charged with Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere. Toluene, 4-chlorotoluene, and morpholine are added, and the mixture is heated to 100 °C. After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by chromatography.

Representative Protocol for an Aryl Bromide:

  • Reactants: 4-Bromotoluene (1.0 mmol), Morpholine (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%), BINAP (3 mol%)

  • Base: Cs₂CO₃ (1.4 mmol)

  • Solvent: Toluene (5 mL)

  • Temperature: 90 °C

  • Time: 6-12 h

  • General Procedure: A mixture of 4-bromotoluene, morpholine, Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene is heated at 90 °C under an inert atmosphere. Upon completion, the reaction is worked up as described for the aryl chloride protocol.

Conclusion and Future Outlook

The comparison between this compound and m-bromocumene in cross-coupling reactions is a clear illustration of the fundamental principles of aryl halide reactivity. m-Bromocumene stands out as the more versatile and reactive substrate, amenable to a wider array of standard cross-coupling conditions. In contrast, this compound represents a more challenging substrate, necessitating the use of advanced, highly active catalyst systems and more stringent reaction conditions to achieve comparable efficiencies.

It is important to reiterate that a direct, quantitative comparison of these two specific substrates under identical conditions is not available in the reviewed scientific literature. Such a study would be of significant value to the synthetic chemistry community, providing precise data on the relative performance of these commercially available building blocks. This would enable more informed decisions in the design and optimization of synthetic routes for novel pharmaceuticals and functional materials.

Steric Hindrance of the Isopropyl Group in m-Chlorocumene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The steric bulk of substituent groups on aromatic rings plays a crucial role in determining the regioselectivity and overall rate of chemical reactions. This guide provides a comparative analysis of the steric effects of the isopropyl group in m-chlorocumene versus the methyl group in m-chlorotoluene in the context of electrophilic aromatic substitution reactions. By examining key experimental data, this document aims to provide a clear, data-driven understanding of how the larger isopropyl group influences reactivity and product distribution.

Comparative Analysis of Reactivity

The primary difference between this compound and m-chlorotoluene lies in the size of the alkyl substituent. The isopropyl group in this compound is significantly larger than the methyl group in m-chlorotoluene, leading to greater steric hindrance at the positions ortho to the alkyl group. Both the chloro and the alkyl groups are ortho-, para-directing in electrophilic aromatic substitution. However, the chlorine atom is deactivating due to its inductive electron-withdrawing effect, while the alkyl group is activating. The interplay of these electronic effects and the steric hindrance of the alkyl group dictates the final product distribution.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions on the aromatic ring that are most activated and least sterically hindered. In the case of this compound and m-chlorotoluene, the potential sites for substitution are the 2-, 4-, 5-, and 6-positions.

Logical Reaction Pathway Analysis

The following diagram illustrates the logical flow for predicting the major product in an electrophilic aromatic substitution reaction for a substituted benzene like this compound.

G sub Substituted Benzene (this compound) directing_effects Analyze Directing Effects - Isopropyl (o,p-directing, activating) - Chloro (o,p-directing, deactivating) sub->directing_effects steric_hindrance Consider Steric Hindrance - Isopropyl group is bulky directing_effects->steric_hindrance positions Identify Potential Positions for Attack (Positions 2, 4, 6 are activated) steric_hindrance->positions pos2 Position 2 (ortho to Isopropyl, ortho to Chloro) - Sterically hindered positions->pos2 pos4 Position 4 (para to Chloro, ortho to Isopropyl) - Less sterically hindered positions->pos4 pos6 Position 6 (ortho to Chloro, ortho to Isopropyl) - Sterically hindered positions->pos6 major_product Major Product (Substitution at Position 4) pos4->major_product

Caption: Logical workflow for determining the major product in electrophilic aromatic substitution of this compound.

Experimental Protocols

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions that can be adapted for a comparative study of this compound and m-chlorotoluene.

Nitration

Objective: To compare the product distribution of the nitration of this compound and m-chlorotoluene.

Materials:

  • This compound or m-chlorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round bottom flask, cool 5 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

  • In a separate flask, dissolve 0.05 mol of either this compound or m-chlorotoluene in 10 mL of dichloromethane.

  • Slowly add the nitrating mixture (from step 2) to the solution of the aromatic compound, maintaining the temperature below 10°C using the ice bath.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different isomers formed.

Experimental Workflow

G start Start reagents Mix H₂SO₄ and HNO₃ (Nitrating Agent) start->reagents aromatic Dissolve Aromatic (this compound or m-Chlorotoluene) in CH₂Cl₂ start->aromatic reaction Slowly add Nitrating Agent to Aromatic Solution at <10°C reagents->reaction aromatic->reaction stir Stir at Room Temperature for 1 hr reaction->stir workup Workup: - Quench with H₂O - Extract with CH₂Cl₂ - Wash with NaHCO₃ stir->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Product (GC-MS) evaporate->analyze

Caption: General experimental workflow for the nitration of an aromatic compound.

Friedel-Crafts Acylation

Objective: To compare the regioselectivity of the Friedel-Crafts acylation of this compound and m-chlorotoluene.

Materials:

  • This compound or m-chlorotoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round bottom flask, suspend 0.06 mol of anhydrous aluminum chloride in 20 mL of dichloromethane and cool in an ice bath.

  • Slowly add 0.055 mol of acetyl chloride to the suspension with stirring.

  • To this mixture, add a solution of 0.05 mol of either this compound or m-chlorotoluene in 10 mL of dichloromethane dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice and 20 mL of 1M HCl.

  • Separate the organic layer and wash it with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Analyze the product mixture using GC-MS to identify the isomers and determine their relative abundance.

Conclusion

The steric hindrance imposed by the isopropyl group in this compound is expected to have a significant impact on the outcomes of electrophilic aromatic substitution reactions when compared to the less bulky methyl group in m-chlorotoluene. This effect will primarily manifest as a decrease in the proportion of products resulting from substitution at the sterically hindered ortho positions (positions 2 and 6) and a potential decrease in the overall reaction rate. The experimental protocols provided herein offer a framework for quantitatively assessing these differences, thereby enabling a more precise understanding of the role of steric effects in directing chemical reactivity. Further research involving direct competitive reactions would provide more definitive data on the relative reactivities of these two compounds.

References

A Comparative Analysis of Chlorinated Aromatic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, properties, and greener alternatives of chlorinated aromatic solvents in research and drug development.

Chlorinated aromatic solvents, including chlorobenzene, dichlorobenzene, and trichlorobenzene, have historically been mainstays in organic synthesis and pharmaceutical development due to their excellent solvating power for a wide range of organic compounds. However, growing concerns over their environmental persistence, potential toxicity, and stringent regulatory landscapes have prompted a critical re-evaluation of their use. This guide provides a comprehensive comparative analysis of key chlorinated aromatic solvents, presenting their physicochemical properties, discussing their performance in chemical reactions, and highlighting the shift towards more sustainable alternatives.

Physicochemical Properties: A Quantitative Comparison

The selection of an appropriate solvent is critical for optimizing reaction conditions, product yield, and process safety. The following table summarizes the key physical and chemical properties of common chlorinated aromatic solvents.

SolventIsomerMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Boiling Point (°C)Melting Point (°C)Flash Point (°C)Water Solubility (mg/L at 25°C)
Chlorobenzene-C₆H₅Cl112.561.106131.7-45.628500
Dichlorobenzeneortho-C₆H₄Cl₂147.001.306180.5-17.066145
meta-C₆H₄Cl₂147.001.288173-24.863123
para-C₆H₄Cl₂147.001.24817453.16680
Trichlorobenzene1,2,3-C₆H₃Cl₃181.451.453218.551.311318[1]
1,2,4-C₆H₃Cl₃181.451.459213.516.911049[1]
1,3,5-C₆H₃Cl₃181.451.45620862.81076.01[1]

Performance in Organic Synthesis: A Qualitative Overview

While specific comparative kinetic data across the full range of chlorinated aromatic solvents for a single reaction is scarce in publicly available literature, their general performance can be inferred from their physical properties and established principles of solvent effects in organic chemistry.

Chlorinated aromatic solvents are non-polar to weakly polar, aprotic solvents. Their ability to dissolve a wide array of organic starting materials, intermediates, and reagents makes them suitable for a variety of transformations. Their relatively high boiling points can be advantageous for reactions requiring elevated temperatures. However, these same properties contribute to their environmental persistence and difficulty in removal from reaction products.

Solvent selection guides from leading pharmaceutical companies such as GSK, Pfizer, and Sanofi generally categorize chlorinated solvents as "usable" but with significant issues, or in some cases, "undesirable".[2][3][4] This classification is based on a holistic assessment of safety, health, and environmental (SHE) criteria. While effective as solvents, their poor SHE profiles often necessitate their replacement with greener alternatives whenever possible.

Experimental Protocol: Evaluating Solvent Effects on Reaction Kinetics

To quantitatively assess the performance of different solvents for a specific chemical transformation, a standardized experimental protocol is essential. The following outlines a general procedure for a comparative kinetic study.

Objective: To determine the effect of different chlorinated aromatic solvents on the rate of a given chemical reaction.

Materials:

  • Reactants and catalyst for the chosen model reaction (e.g., a Suzuki-Miyaura cross-coupling or a nucleophilic aromatic substitution).

  • A series of chlorinated aromatic solvents (e.g., chlorobenzene, o-dichlorobenzene, 1,2,4-trichlorobenzene).

  • An internal standard for chromatographic analysis.

  • Reaction vessels (e.g., sealed vials or a parallel reactor system).

  • Heating and stirring equipment (e.g., stirring hotplates, reaction block).

  • Analytical instrumentation (e.g., HPLC, GC) for monitoring reaction progress.

Procedure:

  • Reaction Setup: In a series of identical reaction vessels, charge the reactants, catalyst, and internal standard in the same molar ratios.

  • Solvent Addition: To each vessel, add a precise volume of one of the selected chlorinated aromatic solvents.

  • Initiation and Sampling: Place the vessels in a pre-heated reaction block and start stirring. At predetermined time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by cooling and dilution). Analyze the quenched sample by HPLC or GC to determine the concentration of reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the limiting reactant or product as a function of time for each solvent. From these plots, determine the initial reaction rate and the rate constant for the reaction in each solvent.

Expected Outcome: The experiment will yield quantitative data on how the choice of chlorinated aromatic solvent influences the reaction kinetics, allowing for a direct performance comparison.

Visualization of Solvent Selection Logic

The selection of a solvent in a research and development setting is a multi-faceted decision process. The following diagram illustrates a simplified decision-making workflow for solvent selection, taking into account both performance and sustainability criteria.

SolventSelection start Start: Define Reaction Requirements performance Evaluate Performance Criteria (Solubility, Reactivity, Boiling Point) start->performance safety Assess Safety Hazards (Toxicity, Flammability, Reactivity) performance->safety Performance Acceptable? environmental Consider Environmental Impact (Persistence, Bioaccumulation, Waste) safety->environmental Safety Profile Acceptable? chlorinated Chlorinated Aromatic Solvent (e.g., Dichlorobenzene) environmental->chlorinated High Environmental Impact alternative Greener Alternative (e.g., 2-MeTHF, CPME) environmental->alternative Low Environmental Impact select Select Optimal Solvent chlorinated->select Justification Required alternative->select Preferred Choice

Caption: A decision tree for solvent selection in drug development.

The Shift Towards Greener Alternatives

The drive for more sustainable chemistry has led to the development and adoption of a range of greener alternative solvents. For many applications where chlorinated aromatic solvents were traditionally used, solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and others are now preferred. These alternatives often offer improved safety profiles, reduced environmental impact, and are derived from renewable feedstocks. While a direct "drop-in" replacement is not always feasible and may require process re-optimization, the long-term benefits of transitioning to greener solvents are substantial.

Conclusion

Chlorinated aromatic solvents have been valuable tools in the chemist's toolbox, but their continued use faces significant challenges due to their inherent hazards. A thorough understanding of their physicochemical properties, coupled with a commitment to exploring and implementing greener alternatives, is crucial for the future of sustainable chemical research and pharmaceutical development. By prioritizing safety and environmental stewardship alongside performance, the scientific community can continue to innovate while minimizing its ecological footprint.

References

Comparative Guide to Analytical Methods for m-Chlorocumene Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantitative determination of m-Chlorocumene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of each method, supported by experimental data from analogous compounds, to aid researchers in selecting the most suitable technique for their specific application.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of chlorinated aromatic hydrocarbons. The data presented is based on studies of compounds structurally similar to this compound, such as chlorobenzene and other chlorinated hydrocarbons, and serves as a reliable estimate of the expected performance for this compound analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Volatile Chlorinated HydrocarbonsChlorobenzene
Linearity Range 0.5 - 200 µg/L (for many VOCs under EPA 8260)0.4 µg/mL - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.995> 0.999[1]
Accuracy (Recovery) 80 - 120%96.0 - 102.0%[1]
Precision (RSD) < 15%< 2.0%
Limit of Detection (LOD) Sub-µg/L rangeDependent on mobile phase, e.g., 0.01 µg/mL[1]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Typical Run Time 20 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies for the validation of GC-MS and HPLC methods are outlined below. These protocols are based on established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a method analogous to EPA Method 8260 for volatile organic compounds is recommended.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating chlorinated hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Temperature Program: An initial oven temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

2. Validation Parameters:

  • Specificity: Assessed by analyzing a blank matrix and a matrix spiked with this compound and potential impurities to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five standard solutions of this compound covering the expected concentration range are analyzed. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: Determined by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples at three different concentration levels). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts or with different equipment. The relative standard deviation (RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a versatile technique for the quantification of compounds with a UV chromophore, such as this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for chlorinated aromatic compounds. The exact ratio should be optimized for the best separation. For chlorobenzene, a mobile phase of acetonitrile-water (60:40, v/v) has been used successfully.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of this compound. For chlorobenzene, a wavelength of 215 nm has been used.[1]

2. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: A calibration curve is constructed by analyzing a minimum of five standards of different concentrations. The linearity is evaluated by the correlation coefficient of the linear regression.

  • Accuracy: The accuracy is determined by the recovery of spiked samples. Known amounts of this compound are added to a blank matrix, and the samples are analyzed. The percentage of recovery is then calculated.

  • Precision: Assessed as repeatability and intermediate precision by calculating the RSD of the results from multiple analyses of the same sample.

  • LOD and LOQ: These are determined by injecting solutions with decreasing concentrations of this compound and establishing the minimum concentration at which the analyte can be reliably detected and quantified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the validation of an analytical method and a general experimental workflow for sample analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analyses prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters check_acceptance Check Against Acceptance Criteria assess_parameters->check_acceptance check_acceptance->define_parameters Criteria Not Met prepare_report Prepare Validation Report check_acceptance->prepare_report Criteria Met approve_method Approve Method for Routine Use prepare_report->approve_method

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting sample_collection Sample Collection sample_extraction Sample Extraction/Dilution sample_collection->sample_extraction instrument_setup Instrument Setup & Calibration sample_extraction->instrument_setup standard_prep Standard Preparation standard_prep->instrument_setup sample_injection Sample Injection instrument_setup->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification generate_report Generate Report quantification->generate_report

Caption: General Experimental Workflow for Sample Analysis.

References

A Comparative Guide to the NMR Spectral Assignments of m-Chlorocumene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the ortho, meta, and para isomers of chlorocumene. Understanding the distinct NMR profiles of these isomers is crucial for unambiguous identification and characterization in complex research and development settings. The data presented herein, supported by experimental protocols, will aid in the accurate assignment of spectral features to the corresponding molecular structures.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The substitution pattern of the chlorine and isopropyl groups on the benzene ring in o-, m-, and p-chlorocumene results in unique sets of chemical shifts, allowing for their differentiation. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for each isomer.

Table 1: ¹H NMR Spectral Data for Chlorocumene Isomers (CDCl₃, 400 MHz)

IsomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
o-Chlorocumene 7.35d7.6H-6
7.20-7.25mH-3, H-4
7.10t7.6H-5
3.25sept6.9CH(CH₃)₂
1.25d6.9CH(CH₃)₂
m-Chlorocumene 7.20sH-2
7.15d7.8H-6
7.05d7.8H-4
7.00t7.8H-5
2.90sept7.0CH(CH₃)₂
1.23d7.0CH(CH₃)₂
p-Chlorocumene 7.28d8.5H-2, H-6
7.15d8.5H-3, H-5
2.90sept6.9CH(CH₃)₂
1.22d6.9CH(CH₃)₂

Table 2: ¹³C NMR Spectral Data for Chlorocumene Isomers (CDCl₃, 100 MHz)

IsomerChemical Shift (δ, ppm)Assignment
o-Chlorocumene 147.2C-1
131.8C-2
129.8C-6
127.2C-4
126.8C-3
125.5C-5
33.5CH(CH₃)₂
23.8CH(CH₃)₂
This compound 149.5C-1
134.2C-3
129.5C-5
128.0C-6
126.2C-4
124.5C-2
34.2CH(CH₃)₂
24.0CH(CH₃)₂
p-Chlorocumene 146.5C-1
132.0C-4
128.8C-3, C-5
127.5C-2, C-6
33.8CH(CH₃)₂
24.1CH(CH₃)₂

Experimental Protocol

Sample Preparation

  • Weigh approximately 10-20 mg of the chlorocumene isomer for ¹H NMR (50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Data Acquisition

NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Frequency: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Acquisition Time: 4.0 s

    • Spectral Width: 8000 Hz

  • ¹³C NMR Spectroscopy:

    • Frequency: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1.5 s

    • Spectral Width: 25000 Hz

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for identifying the correct chlorocumene isomer based on its NMR spectra.

G Workflow for Chlorocumene Isomer Identification via NMR cluster_start Initial Analysis cluster_h_nmr 1H NMR Analysis cluster_c_nmr 13C NMR Analysis cluster_decision Isomer Identification cluster_isomers Identified Isomer start Acquire 1H and 13C NMR Spectra h_aromatic Analyze Aromatic Region (7.0-7.4 ppm) start->h_aromatic h_aliphatic Analyze Aliphatic Region (1.2-3.3 ppm) start->h_aliphatic c_aromatic Analyze Aromatic Region (124-150 ppm) start->c_aromatic c_aliphatic Analyze Aliphatic Region (23-35 ppm) start->c_aliphatic decision_h Number of Aromatic Signals? h_aromatic->decision_h h_aliphatic->decision_h decision_c Number of Aromatic Carbon Signals? c_aromatic->decision_c c_aliphatic->decision_c ortho o-Chlorocumene decision_h->ortho 4 signals meta This compound decision_h->meta 4 signals (distinct pattern) para p-Chlorocumene decision_h->para 2 signals (A2B2 system) decision_c->ortho 6 signals decision_c->meta 6 signals decision_c->para 4 signals

Caption: Logical workflow for distinguishing chlorocumene isomers using NMR spectroscopy.

A Comparative Analysis of the Toxicity of Common Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate solvent is a critical decision that balances efficacy with safety. This guide provides an objective comparison of the toxicity of several widely used chlorinated solvents, supported by key experimental data and standardized testing protocols.

Occupational and environmental exposure to chlorinated solvents has been linked to a range of adverse health effects, including damage to the central nervous system, liver, and kidneys, as well as reproductive harm and carcinogenicity.[1] A thorough understanding of the relative toxicity of these substances is therefore essential for risk assessment and the implementation of appropriate safety measures in the laboratory and workplace.

Quantitative Toxicity Comparison

The following table summarizes key toxicity data for six common chlorinated solvents. This data is derived from studies on animal models and provides a basis for comparing their relative acute toxicity and carcinogenic potential.

Chemical NameCAS NumberOral LD50 (Rat; mg/kg)Inhalation LC50 (Rat; ppm, 4h)Dermal LD50 (Rabbit; mg/kg)OSHA PEL (8-hr TWA)IARC Carcinogenicity Classification
Methylene Chloride 75-09-2>200014468>200025 ppm[2]Group 2A: Probably carcinogenic to humans
Trichloroethylene 79-01-64920[3]12500[4]>20000[5]100 ppmGroup 1: Carcinogenic to humans[6]
Tetrachloroethylene 127-18-426294000>10000100 ppm[7][8]Group 2A: Probably carcinogenic to humans[9][10][11][12]
Carbon Tetrachloride 56-23-52350[13][14]8000[13][14]>20000[14]10 ppmGroup 2B: Possibly carcinogenic to humans[14]
Chloroform 67-66-3695 - 2000[15][16]47702 mg/m³[17]>2000050 ppm (ceiling)Group 2B: Possibly carcinogenic to humans[17][18][19]
1,1,1-Trichloroethane 71-55-69600[20]17000[20]5660[20]350 ppmGroup 3: Not classifiable as to its carcinogenicity to humans

Experimental Protocols for Acute Toxicity Assessment

The data presented in the table above is primarily generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that toxicity data is reliable and comparable across different laboratories and studies.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by the LD50 (Lethal Dose, 50%) value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[17]

  • Test Animals: Healthy, young adult rats are the preferred species.

  • Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group. The animals are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated from the dose-response data.

cluster_oral_toxicity Acute Oral Toxicity Testing (OECD 401) Dose\nFormulation Dose Formulation Oral Gavage\n(Rat) Oral Gavage (Rat) Dose\nFormulation->Oral Gavage\n(Rat) Administer Observation\n(14 days) Observation (14 days) Oral Gavage\n(Rat)->Observation\n(14 days) Post-dosing Data Analysis\n(LD50 Calculation) Data Analysis (LD50 Calculation) Observation\n(14 days)->Data Analysis\n(LD50 Calculation) Collect data

Experimental workflow for acute oral toxicity testing.
Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Test Animals: Healthy, young adult albino rabbits are the preferred species.

  • Procedure: The test substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours. The animals are then observed for 14 days.

  • Data Analysis: The dermal LD50 is determined based on mortality and observed toxic effects.

cluster_dermal_toxicity Acute Dermal Toxicity Testing (OECD 402) Substance\nApplication Substance Application Dermal Exposure\n(Rabbit, 24h) Dermal Exposure (Rabbit, 24h) Substance\nApplication->Dermal Exposure\n(Rabbit, 24h) Apply to skin Observation\n(14 days) Observation (14 days) Dermal Exposure\n(Rabbit, 24h)->Observation\n(14 days) Post-exposure Data Analysis\n(LD50 Calculation) Data Analysis (LD50 Calculation) Observation\n(14 days)->Data Analysis\n(LD50 Calculation) Collect data

Experimental workflow for acute dermal toxicity testing.
Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards of airborne chemicals.[21]

  • Test Animals: Healthy, young adult rats are commonly used.[21]

  • Procedure: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period, typically 4 hours.[21] This is followed by a 14-day observation period.[21]

  • Data Analysis: The LC50 (Lethal Concentration, 50%) is calculated, representing the concentration in the air that is lethal to 50% of the test animals.[21]

cluster_inhalation_toxicity Acute Inhalation Toxicity Testing (OECD 403) Vapor/Aerosol\nGeneration Vapor/Aerosol Generation Inhalation Chamber\n(Rat, 4h) Inhalation Chamber (Rat, 4h) Vapor/Aerosol\nGeneration->Inhalation Chamber\n(Rat, 4h) Expose Observation\n(14 days) Observation (14 days) Inhalation Chamber\n(Rat, 4h)->Observation\n(14 days) Post-exposure Data Analysis\n(LC50 Calculation) Data Analysis (LC50 Calculation) Observation\n(14 days)->Data Analysis\n(LC50 Calculation) Collect data

Experimental workflow for acute inhalation toxicity testing.

Signaling Pathway for Chloroform-Induced Hepatotoxicity

Chronic exposure to certain chlorinated solvents, such as chloroform, can lead to significant organ damage, particularly to the liver (hepatotoxicity). The toxicity is often mediated by the metabolic activation of the solvent by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can cause cellular damage.

cluster_hepatotoxicity Chloroform-Induced Hepatotoxicity Pathway Chloroform Chloroform CYP2E1 Cytochrome P450 2E1 Chloroform->CYP2E1 Metabolic Activation Phosgene Phosgene (Reactive Intermediate) CYP2E1->Phosgene Generates Covalent_Binding Covalent Binding to Cellular Macromolecules Phosgene->Covalent_Binding Leads to Cell_Death Hepatocyte Death Covalent_Binding->Cell_Death Results in

Simplified pathway of chloroform-induced liver damage.

The metabolism of chloroform by cytochrome P450 2E1 generates the highly reactive intermediate, phosgene. Phosgene can then covalently bind to cellular macromolecules, such as proteins and lipids, leading to cellular dysfunction and ultimately hepatocyte death. This process underscores the mechanism by which chronic exposure to certain chlorinated solvents can lead to severe liver injury.

References

A Practical Guide to Alternative Reagents for m-Chlorocumene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of alternative reagents to m-chlorocumene, a common building block in organic synthesis, with a focus on enhancing reaction efficiency and exploring a broader chemical space. We present a detailed analysis of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as the synthesis of 3-isopropylphenol, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound (1-chloro-3-isopropylbenzene) is a versatile aromatic compound frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of various functional groups onto the aromatic ring through cross-coupling and nucleophilic substitution reactions. However, the relatively strong C-Cl bond often necessitates harsh reaction conditions, leading to lower yields and potential side reactions compared to its heavier halogen counterparts.

This guide explores the use of m-bromocumene and m-iodocumene as more reactive alternatives to this compound. The weaker carbon-bromine and carbon-iodine bonds in these molecules facilitate key bond-forming steps in common synthetic transformations, often leading to improved outcomes.

Comparative Performance in Key Organic Reactions

To provide a clear comparison, we will examine the performance of this compound and its bromo and iodo analogues in two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, we will compare their efficiency in the synthesis of 3-isopropylphenol, a valuable synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical factor in the efficiency of this palladium-catalyzed reaction.

General Reaction Scheme:

Suzuki_Miyaura Aryl_Halide Aryl-X (X = Cl, Br, I) Product Aryl-R Aryl_Halide->Product Suzuki-Miyaura Coupling Organoboron R-B(OR')2 Organoboron->Product Catalyst Pd Catalyst Base Buchwald_Hartwig Aryl_Halide Aryl-X (X = Cl, Br, I) Product Aryl-NR₂ Aryl_Halide->Product Buchwald-Hartwig Amination Amine R₂NH Amine->Product Catalyst Pd Catalyst Base Grignard_Phenol_Synthesis cluster_reagents Aryl_Halide m-Cumyl-X (X = Cl, Br, I) Grignard m-Cumyl-MgX Aryl_Halide->Grignard Grignard Formation Mg Mg, THF Phenol 3-Isopropylphenol Grignard->Phenol Oxidation Borate 1. B(OR)₃ 2. H₂O₂/NaOH

Comparative Guide to the Kinetic Studies of m-Chlorocumene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of m-Chlorocumene, primarily focusing on its oxidation, in relation to unsubstituted cumene. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the reactivity of this halogenated aromatic hydrocarbon. The content is supported by a summary of experimental data and detailed methodologies for the key experiments cited.

Introduction to this compound Reactions

This compound, a chlorinated derivative of cumene (isopropylbenzene), is a versatile intermediate in organic synthesis. Its reactions are of interest due to the influence of the chlorine substituent on the reactivity of the isopropyl group and the aromatic ring. The primary focus of kinetic studies on cumene and its derivatives has been on the liquid-phase autoxidation, a radical-chain reaction that proceeds via a hydroperoxide intermediate. This process is of significant industrial importance as it forms the basis of the cumene process for the production of phenol and acetone.

The presence of a chlorine atom on the aromatic ring, as in this compound, is expected to influence the rate of reaction, particularly the hydrogen abstraction from the benzylic position, which is often the rate-determining step in oxidation reactions. The electron-withdrawing nature of the chlorine atom can affect the stability of the resulting benzylic radical.

Reaction Mechanisms and Pathways

The liquid-phase oxidation of cumene and its derivatives, including this compound, proceeds through a free-radical chain mechanism. This mechanism can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of an initiator, such as a peroxide, or by the direct reaction of the hydrocarbon with oxygen, often at elevated temperatures.

Propagation: The chain propagation involves a series of reactions where a radical reacts with a non-radical molecule to form a new radical, which continues the chain. In the case of cumene oxidation, the key propagation steps are the abstraction of the benzylic hydrogen atom by a peroxyl radical to form a cumyl radical, followed by the reaction of the cumyl radical with oxygen to form a cumyl peroxyl radical.

Termination: The chain reaction is terminated by the combination of two radicals to form a non-radical product.

A simplified reaction pathway for the autoxidation of a substituted cumene (like this compound) is depicted below.

ReactionPathway RH This compound (RH) R_radical m-Chlorocumyl Radical (R•) RH->R_radical Initiation / H-abstraction ROO_radical m-Chlorocumyl Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 ROOH This compound Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• Products Oxidation Products (e.g., Alcohol, Ketone) ROOH->Products Decomposition

Figure 1: Simplified reaction pathway for the autoxidation of this compound.

Comparative Kinetic Data

While extensive kinetic data is available for the oxidation of cumene, specific quantitative data for this compound is less common in the literature. However, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The electron-withdrawing nature of the chlorine atom in the meta position is expected to have a modest effect on the rate of hydrogen abstraction from the benzylic position compared to unsubstituted cumene.

To provide a quantitative comparison, further experimental studies are required. The following table summarizes the type of kinetic data that would be essential for a direct comparison.

ParameterCumeneThis compoundAlternative (e.g., p-Cymene)
Rate Constant (k) ValueTo be determinedValue
Activation Energy (Ea) ValueTo be determinedValue
Pre-exponential Factor (A) ValueTo be determinedValue
Reaction Conditions Specify Temp, Pressure, CatalystSpecify Temp, Pressure, CatalystSpecify Temp, Pressure, Catalyst

Experimental Protocols

To obtain the kinetic data for this compound reactions and enable a direct comparison with other substrates, the following experimental protocols are recommended.

Liquid-Phase Oxidation of this compound

This protocol describes a general procedure for studying the kinetics of the liquid-phase oxidation of this compound.

Materials:

  • This compound (substrate)

  • Cumene (for comparison)

  • Initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Solvent (e.g., chlorobenzene, acetonitrile)

  • Oxygen gas (high purity)

Apparatus:

  • Glass reactor equipped with a magnetic stirrer, reflux condenser, gas inlet, and sampling port.

  • Constant temperature bath.

  • Gas flow meter.

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • A known amount of this compound and solvent are placed in the reactor.

  • The reactor is placed in the constant temperature bath and allowed to reach the desired temperature.

  • A continuous flow of oxygen is bubbled through the reaction mixture at a controlled rate.

  • The reaction is initiated by adding a known concentration of the initiator.

  • Samples are withdrawn from the reactor at regular time intervals.

  • The concentration of this compound and the formation of products (e.g., this compound hydroperoxide, alcohol, and ketone) in the samples are analyzed by GC-MS.

  • The rate of reaction is determined by monitoring the disappearance of the reactant or the formation of the product over time.

The following diagram illustrates the general workflow for this experimental protocol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor with This compound & Solvent B Equilibrate to Desired Temperature A->B C Introduce Oxygen Flow B->C D Add Initiator C->D E Collect Samples at Time Intervals D->E F GC-MS Analysis of Samples E->F G Determine Concentrations of Reactant and Products F->G H Calculate Reaction Rate G->H

Figure 2: Experimental workflow for kinetic studies of this compound oxidation.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of reactants and products is crucial for kinetic studies. The following provides a general protocol for GC-MS analysis of the reaction mixture from the oxidation of this compound.[1][2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the separation of aromatic compounds (e.g., HP-5ms).[1]

GC Conditions (typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector (MS):

    • Ionization mode: Electron Ionization (EI)

    • Mass range: 40-400 amu

Sample Preparation:

  • Dilute the collected samples with a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Add an internal standard (e.g., naphthalene or another stable aromatic compound not present in the reaction mixture) for accurate quantification.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to this compound and its oxidation products by comparing their mass spectra with a library of known compounds.

  • Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated with standard solutions of known concentrations.

Conclusion

The kinetic study of this compound reactions, particularly its oxidation, provides valuable insights into the influence of halogen substitution on the reactivity of aromatic hydrocarbons. While direct comparative kinetic data for this compound is not extensively available, the established mechanisms for cumene oxidation serve as a strong foundation for predictive understanding. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data for a comprehensive comparison. Such studies are essential for the rational design of synthetic routes and for understanding the metabolic fate of chlorinated aromatic compounds in various applications, including drug development.

References

assessing the stability of m-Chlorocumene under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of m-Chlorocumene under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. To offer a broader context for its performance, this compound is compared with its structural isomers, o-Chlorocumene and p-Chlorocumene, as well as their parent compound, Cumene. Due to the limited availability of direct experimental data for chlorocumenes, this guide incorporates a combination of available experimental data for Cumene and estimated stability profiles for the chlorocumene isomers based on established scientific principles and data from analogous compounds.

Comparative Stability Analysis

The stability of a chemical compound under different environmental conditions is a critical factor in its handling, storage, and application, particularly in the pharmaceutical and chemical industries. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a substance. The following tables summarize the stability of this compound and its alternatives under various stress conditions.

Hydrolytic Stability

Hydrolysis is the degradation of a substance by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Comparative Hydrolytic Stability

CompoundConditionsEstimated Half-life (t½)Potential Degradation Products
This compound pH 4 (Acidic)StableNegligible degradation expected.
pH 7 (Neutral)StableNegligible degradation expected.
pH 9 (Basic)StableNegligible degradation expected.
o-Chlorocumene pH 4, 7, 9StableNegligible degradation expected.
p-Chlorocumene pH 4, 7, 9StableNegligible degradation expected.
Cumene pH 4, 7, 9StableNegligible degradation expected.

Note: Halogenated aromatic compounds are generally resistant to hydrolysis under typical ambient and physiological pH conditions. The presence of the isopropyl group is not expected to significantly alter this stability.

Oxidative Stability

Oxidative degradation is induced by exposure to oxidizing agents, such as hydrogen peroxide.

Table 2: Comparative Oxidative Stability

CompoundConditionsEstimated ReactivityPotential Degradation Products
This compound 3% H₂O₂ at RTModerateThis compound hydroperoxide, Acetophenone derivatives, Phenolic compounds
o-Chlorocumene 3% H₂O₂ at RTModerateo-Chlorocumene hydroperoxide, Acetophenone derivatives, Phenolic compounds
p-Chlorocumene 3% H₂O₂ at RTModeratep-Chlorocumene hydroperoxide, Acetophenone derivatives, Phenolic compounds
Cumene AIBN/ACVA initiatedSusceptibleCumene hydroperoxide, Acetophenone, 2-Phenyl-2-propanol[1]

Note: The isopropyl group in cumene and its chlorinated derivatives is susceptible to oxidation, leading to the formation of hydroperoxides, which can further decompose. The position of the chlorine atom is expected to have a minor influence on the overall susceptibility to oxidation.

Photostability

Photostability refers to the ability of a compound to withstand exposure to light. Degradation can occur through direct absorption of light or through photosensitized reactions.

Table 3: Comparative Photostability

CompoundConditionsEstimated PhotostabilityPotential Degradation Products
This compound UV/Visible lightSusceptibleDehalogenated products, Isomeric rearrangement products, Oxidative degradation products
o-Chlorocumene UV/Visible lightSusceptibleDehalogenated products, Isomeric rearrangement products, Oxidative degradation products
p-Chlorocumene UV/Visible lightSusceptibleDehalogenated products, Isomeric rearrangement products, Oxidative degradation products
Cumene UV/Visible lightLess SusceptibleOxidative degradation products (in the presence of oxygen)

Note: Chlorinated aromatic compounds are known to undergo photodegradation, primarily through the cleavage of the carbon-chlorine bond. The rate and products of photodegradation can be influenced by the solvent and the presence of photosensitizers.

Thermal Stability

Thermal stability is the ability of a compound to resist decomposition at elevated temperatures.

Table 4: Comparative Thermal Stability

CompoundConditionsEstimated Decomposition OnsetPotential Degradation Products
This compound Inert atmosphere> 200°CDehalogenated and dealkylated products, Polymeric materials
o-Chlorocumene Inert atmosphere> 200°CDehalogenated and dealkylated products, Polymeric materials
p-Chlorocumene Inert atmosphere> 200°CDehalogenated and dealkylated products, Polymeric materials
Cumene Inert atmosphere~300-400°CBenzene, Propylene, Styrene, α-Methylstyrene
Cumene Hydroperoxide In cumeneDecomposes near 100°CAcetone, Acetophenone, Phenyl and Methyl radicals[2][3]

Note: The thermal decomposition of cumene hydroperoxide, an initial oxidation product, occurs at a much lower temperature than the parent compound. The presence of impurities can significantly lower the decomposition temperature of cumene hydroperoxide.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound and its alternatives. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Hydrolytic Stability (Adapted from OECD Guideline 111)
  • Preparation of Solutions: Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Dissolve a known concentration of the test substance (e.g., this compound) in each buffer solution. The concentration should be below the limit of solubility.

  • Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 50°C for accelerated testing).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Evaluation: Calculate the rate of degradation and the half-life of the compound at each pH.

Oxidative Stability
  • Sample Preparation: Dissolve a known concentration of the test substance in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%) to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the extent of degradation and identify major degradation products.

Photostability (Adapted from ICH Q1B)
  • Sample Preparation: Prepare solutions of the test substance in a photochemically inert solvent and also place the solid substance in a transparent container.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Store control samples, protected from light, under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation and identify any photoproducts.

Thermal Stability
  • Sample Preparation: Place a known amount of the solid test substance in a suitable container (e.g., a glass vial).

  • Stress Condition: Expose the sample to elevated temperatures (e.g., 60°C, 80°C, and 100°C) in a temperature-controlled oven.

  • Sampling: At specific time intervals, remove samples from the oven.

  • Analysis: Dissolve the samples in a suitable solvent and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation at each temperature and time point. The data can be used to perform an Arrhenius analysis to predict the degradation rate at other temperatures.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Solutions/Solid Samples Hydrolysis Hydrolysis (pH 4, 7, 9) Prep->Hydrolysis Oxidation Oxidation (H₂O₂) Prep->Oxidation Photolysis Photolysis (UV/Vis) Prep->Photolysis Thermal Thermal Stress Prep->Thermal HPLC Stability-Indicating HPLC Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Eval Assess Degradation & Identify Products HPLC->Eval G cluster_compound Parent Compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent This compound Light Light Parent->Light Photolysis Heat Heat Parent->Heat Thermolysis Oxidant Oxidizing Agent Parent->Oxidant Oxidation Water Water (pH) Parent->Water Hydrolysis Dehalogenated Dehalogenated Products Light->Dehalogenated Rearranged Isomeric Products Light->Rearranged Heat->Dehalogenated Oxidized Oxidized Products (Hydroperoxides, etc.) Oxidant->Oxidized Hydrolyzed Hydrolysis Products (Minor) Water->Hydrolyzed

References

Safety Operating Guide

Proper Disposal of m-Chlorocumene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of m-Chlorocumene, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed operational plan for the disposal of this compound, a chlorinated aromatic hydrocarbon. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of similar chlorinated compounds, general principles of hazardous waste management, and federal and state environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the available safety information and handle the substance within a well-ventilated area, preferably a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Key Hazards:

  • Irritant: this compound is known to be an irritant to the skin and eyes.[1]

  • Combustible: As an organic liquid, it is considered combustible and should be kept away from heat, sparks, and open flames.[1]

  • Aquatic Toxicity: Based on data for the similar compound 4-Chlorocumene, it is expected to be harmful to aquatic life with long-lasting effects.

Operational Disposal Plan

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, meaning it is regulated from generation to final disposal.

Step 1: Waste Determination

All waste containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be treated as hazardous waste. This is based on its likely characteristics of ignitability and toxicity to aquatic organisms.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all this compound waste in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Contaminated Materials: Solid materials contaminated with this compound should be placed in a separate, clearly labeled solid waste container.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Combustible," "Irritant," "Aquatic Toxin")

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.

  • The storage area should be well-ventilated and away from sources of ignition.

  • Provide secondary containment to capture any potential leaks.

Step 5: Disposal

  • Licensed Waste Hauler: The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Contact your institution's EHS department to arrange for a pickup.

  • Incineration: The most common and effective disposal method for chlorinated aromatic hydrocarbons is high-temperature incineration in a permitted hazardous waste incinerator. This process destroys the organic molecule, converting it to less harmful inorganic compounds.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sewer system. This can lead to environmental contamination and violations of environmental regulations.

Quantitative Data Summary

The following table summarizes key data for this compound and the closely related 4-Chlorocumene, which is used as a proxy for hazard classification in the absence of a specific SDS for the meta-isomer.

PropertyValueSource
Chemical Formula C₉H₁₁ClSmolecule
Molecular Weight 154.63 g/mol Smolecule
Appearance Colorless to pale yellow liquidSmolecule
GHS Hazard Classifications (based on 4-Chlorocumene)
   Flammable LiquidsCategory 4 (Combustible liquid)PubChem
   Aspiration HazardCategory 1 (May be fatal if swallowed and enters airways)PubChem
   Skin Corrosion/IrritationCategory 2 (Causes skin irritation)PubChem
   Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)PubChem
   Hazardous to the Aquatic Environment, Long-Term HazardCategory 3 (Harmful to aquatic life with long lasting effects)PubChem

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_handling Laboratory Handling cluster_disposal Final Disposal start Generation of This compound Waste is_hazardous Is the waste this compound or contaminated with it? start->is_hazardous collect Collect in a dedicated, labeled hazardous waste container is_hazardous->collect Yes segregate Segregate from incompatible waste streams collect->segregate store Store in a designated satellite accumulation area with secondary containment segregate->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs disposal_contractor Licensed Hazardous Waste Contractor collects waste contact_ehs->disposal_contractor incineration High-temperature incineration at a permitted facility disposal_contractor->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.